Methylgymnaconitine
Description
Structure
2D Structure
Properties
CAS No. |
103956-42-9 |
|---|---|
Molecular Formula |
C35H49NO8 |
Molecular Weight |
611.8 g/mol |
IUPAC Name |
[11-ethyl-8-hydroxy-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C35H49NO8/c1-7-36-18-33(19-39-2)13-12-28(43-6)35-22-15-21-26(42-5)17-34(38,23(32(35)36)16-27(33)35)30(22)31(21)44-29(37)11-9-20-8-10-24(40-3)25(14-20)41-4/h8-11,14,21-23,26-28,30-32,38H,7,12-13,15-19H2,1-6H3/b11-9+ |
InChI Key |
WLRWZOWXGYYWOQ-PKNBQFBNSA-N |
SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6OC(=O)C=CC7=CC(=C(C=C7)OC)OC)OC)O)OC)COC |
Isomeric SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6OC(=O)/C=C/C7=CC(=C(C=C7)OC)OC)OC)O)OC)COC |
Canonical SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6OC(=O)C=CC7=CC(=C(C=C7)OC)OC)OC)O)OC)COC |
Synonyms |
methylgymnaconitine |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Isolation and Structure Elucidation of Methylgymnaconitine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methylgymnaconitine is a C19-diterpenoid alkaloid identified from the plant Aconitum gymnandrum Maxim.[1] These compounds are of significant interest to the pharmaceutical industry due to their wide range of biological activities. This technical guide provides a comprehensive overview of the methodologies involved in the isolation and structural characterization of this compound. While the foundational research paper, "Alkaloids from Aconitum gymnandrum maxim (I)," published in Yao Xue Xue Bao in 1986, identifies this compound, detailed experimental data from this specific source is not readily accessible in publicly available databases.[1] Therefore, this guide presents a generalized protocol based on established methods for the isolation and structure elucidation of similar diterpenoid alkaloids from Aconitum species, supplemented with conceptual frameworks for data analysis.
Isolation of Diterpenoid Alkaloids from Aconitum Species
The isolation of this compound and related alkaloids from plant material is a multi-step process involving extraction, acid-base partitioning, and chromatographic separation.
Generalized Experimental Protocol
-
Plant Material Collection and Preparation: The roots and aerial parts of Aconitum gymnandrum are collected, dried, and pulverized to a fine powder to maximize the surface area for solvent extraction.
-
Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent, typically methanol or ethanol, often using techniques like maceration, percolation, or Soxhlet extraction.
-
Acid-Base Extraction for Alkaloid Enrichment:
-
The crude extract is concentrated under reduced pressure to yield a residue.
-
This residue is then dissolved in an acidic aqueous solution (e.g., 2-5% HCl or H₂SO₄) to protonate the nitrogen-containing alkaloids, rendering them water-soluble.
-
The acidic solution is washed with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove neutral and acidic lipophilic compounds.
-
The aqueous layer is then basified with a base (e.g., ammonia solution or sodium carbonate) to a pH of 9-10. This deprotonates the alkaloids, making them insoluble in water but soluble in organic solvents.
-
The basic aqueous solution is repeatedly extracted with a chlorinated solvent (e.g., dichloromethane or chloroform) to isolate the crude alkaloid fraction.
-
-
Chromatographic Purification: The crude alkaloid mixture is then subjected to one or more rounds of chromatography to isolate the individual compounds.
-
Column Chromatography: Alumina or silica gel are common stationary phases. A gradient elution system with increasing solvent polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) is used to separate the alkaloids based on their polarity.
-
Preparative Thin-Layer Chromatography (pTLC): This technique can be used for further purification of the fractions obtained from column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (e.g., with a C18 column) is often employed as a final purification step to obtain highly pure this compound.
-
Experimental Workflow for Alkaloid Isolation
Structure Elucidation of this compound
The determination of the chemical structure of an isolated natural product like this compound relies on a combination of spectroscopic techniques.
Spectroscopic Data (Illustrative Template)
The following tables represent the type of data that would be collected for structure elucidation. Note: The values presented here are for illustrative purposes only and do not represent the actual spectroscopic data for this compound.
Table 1: Illustrative ¹H NMR Data for a Diterpenoid Alkaloid (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 4.88 | d | 5.0 | 1H | H-14 |
| 4.25 | t | 4.5 | 1H | H-6 |
| 3.85 | s | - | 3H | OCH₃ |
| 3.32 | s | - | 3H | OCH₃ |
| 1.10 | t | 7.2 | 3H | N-CH₂-CH₃ |
Table 2: Illustrative ¹³C NMR Data for a Diterpenoid Alkaloid (in CDCl₃)
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 214.5 | C | C=O |
| 92.3 | CH | C-17 |
| 85.1 | CH | C-1 |
| 83.7 | C | C-8 |
| 56.2 | CH₃ | OCH₃ |
| 49.2 | CH₂ | N-CH₂ -CH₃ |
Table 3: Illustrative Mass Spectrometry Data
| m/z | Relative Intensity (%) | Proposed Fragment |
| [M]+ | 15 | Molecular Ion |
| [M-17]+ | 40 | Loss of OH |
| [M-31]+ | 100 | Loss of OCH₃ |
| [M-59]+ | 65 | Loss of COOCH₃ |
Methodologies for Structure Elucidation
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and, consequently, the molecular formula of the compound. Fragmentation patterns observed in the MS/MS spectrum provide valuable clues about the different functional groups and their connectivity within the molecule.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information about the chemical environment of all the hydrogen atoms in the molecule. The chemical shift, integration (number of protons), and multiplicity (splitting pattern) of each signal help to identify different types of protons (e.g., olefinic, methoxy, methyl).
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR provides a count of the number of unique carbon atoms in the molecule and their chemical environment. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can distinguish between CH₃, CH₂, CH, and quaternary carbons.
-
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assembling the molecular structure.
-
COSY: Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC: Correlates directly bonded proton and carbon atoms.
-
HMBC: Shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting different fragments of the molecule.
-
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy: IR spectroscopy helps to identify the presence of specific functional groups (e.g., hydroxyls, carbonyls, ethers). UV spectroscopy can provide information about the presence of chromophores, such as conjugated double bond systems.
Logical Flow of Structure Elucidation
Conclusion
The isolation and structure elucidation of this compound from Aconitum gymnandrum follows a well-established pathway for natural product chemistry. The process begins with extraction and purification, leveraging the basic properties of alkaloids, and culminates in the detailed analysis of spectroscopic data to piece together the molecular architecture. While the specific, detailed experimental data for this compound's initial characterization remains elusive in readily available literature, the generalized protocols and analytical logic presented here provide a robust framework for researchers and scientists working on the discovery and development of novel diterpenoid alkaloids.
References
Methylgymnaconitine: A Technical Guide to its Natural Sources and Distribution
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylgymnaconitine is a diterpenoid alkaloid found within the genus Aconitum, a group of plants with a long history in traditional medicine and a rich source of biologically active compounds. This technical guide provides a comprehensive overview of the known natural sources and distribution of this compound, with a focus on its primary plant origin, Aconitum gymnandrum. Due to the limited availability of detailed data on this specific alkaloid, this guide also incorporates broader methodologies and context from the analysis of related Aconitum alkaloids to provide a robust framework for researchers. The guide details experimental protocols for isolation and analysis, presents available quantitative data, and includes visualizations of biosynthetic pathways and experimental workflows to facilitate a deeper understanding of this compound.
Introduction
The genus Aconitum, belonging to the family Ranunculaceae, is renowned for its diverse array of C19- and C20-diterpenoid alkaloids. These compounds exhibit a wide range of potent biological activities, making them of significant interest for pharmacological research and drug development. Among the numerous alkaloids isolated from this genus, this compound has been identified as a constituent of Aconitum gymnandrum. This guide aims to consolidate the current knowledge on the natural occurrence and distribution of this compound, providing a technical resource for scientists working on the isolation, characterization, and potential applications of this and related alkaloids.
Natural Sources and Distribution
The primary documented natural source of this compound is the plant species Aconitum gymnandrum Maxim.[1]. This species is a member of the Aconitum genus, which is widely distributed across the mountainous regions of the Northern Hemisphere.
Quantitative Distribution
Detailed quantitative data on the distribution of this compound within different parts of Aconitum gymnandrum (e.g., roots, stems, leaves, flowers) is not extensively available in publicly accessible English-language literature. However, the analysis of related aconitine-type alkaloids in other Aconitum species can provide a general understanding of their distribution. Typically, the highest concentrations of diterpenoid alkaloids are found in the tubers and roots of Aconitum plants.
The following table summarizes the general distribution trends of related diterpenoid alkaloids in Aconitum species, which can serve as a preliminary guide for the investigation of this compound.
| Plant Part | General Alkaloid Content | Notes |
| Roots/Tubers | High | Primary storage organs for alkaloids. |
| Stems | Moderate to Low | Alkaloid content generally decreases with height. |
| Leaves | Moderate to Low | Can vary depending on the age and developmental stage of the plant. |
| Flowers | Low | Generally lower alkaloid content compared to vegetative parts. |
| Seeds | Variable | Can contain significant amounts of alkaloids. |
This table represents a generalized distribution pattern for diterpenoid alkaloids in the Aconitum genus and may not be specific to this compound in Aconitum gymnandrum.
Experimental Protocols
The isolation and analysis of this compound would follow the general methodologies established for the study of diterpenoid alkaloids from Aconitum species. These protocols typically involve extraction, purification, and structural elucidation.
General Extraction and Isolation of Diterpenoid Alkaloids
-
Plant Material Preparation : The plant material (e.g., dried and powdered roots of Aconitum gymnandrum) is macerated with a suitable organic solvent, often an alcohol such as methanol or ethanol, sometimes acidified to facilitate alkaloid extraction.
-
Acid-Base Extraction : The crude extract is subjected to an acid-base liquid-liquid extraction to separate the alkaloids from neutral and acidic compounds. The extract is acidified (e.g., with HCl) and washed with an organic solvent (e.g., diethyl ether or chloroform). The aqueous acidic layer containing the protonated alkaloids is then basified (e.g., with NH4OH) to a pH of 9-10.
-
Solvent Extraction : The free-base alkaloids are then extracted from the basified aqueous solution using an immiscible organic solvent like chloroform or dichloromethane.
-
Purification : The crude alkaloid extract is further purified using various chromatographic techniques, such as column chromatography over silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate individual alkaloids like this compound.
Analytical Methods for Quantification
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the state-of-the-art technique for the sensitive and specific quantification of Aconitum alkaloids.
-
Sample Preparation : A known weight of the dried and powdered plant material is extracted with a defined volume of solvent (e.g., methanol-water mixture) using methods like sonication or reflux. The extract is then filtered and diluted to an appropriate concentration for analysis.
-
HPLC Conditions :
-
Column : A reversed-phase column (e.g., C18) is typically used.
-
Mobile Phase : A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection : UV detection (e.g., at 235 nm) can be used, but for higher selectivity and sensitivity, coupling to a mass spectrometer is preferred.
-
-
Mass Spectrometry Conditions :
-
Ionization : Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of alkaloids.
-
Analysis : The mass spectrometer can be operated in full scan mode for qualitative analysis or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for quantitative analysis of specific alkaloids like this compound.
-
Biosynthesis
The biosynthesis of C19-diterpenoid alkaloids, including presumably this compound, is a complex process originating from the diterpene precursor geranylgeranyl pyrophosphate (GGPP). While the specific enzymatic steps leading to this compound have not been fully elucidated, a generalized pathway for C19-diterpenoid alkaloids in Aconitum is presented below.
Caption: Generalized biosynthetic pathway of C19-diterpenoid alkaloids.
Experimental and Logical Workflows
The following diagrams illustrate a typical workflow for the investigation of this compound from its natural source.
References
The Biosynthetic Pathway of Methylgymnaconitine in Aconitum Species: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
October 30, 2025
Abstract
Aconitum species, commonly known as monkshood or wolf's bane, are renowned for producing a vast array of structurally complex and biologically active diterpenoid alkaloids (DAs). Among these, C19-diterpenoid alkaloids like Methylgymnaconitine are of significant interest due to their potent physiological effects. Despite their importance, the complete biosynthetic pathways for these molecules remain largely unelucidated. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway leading to C19-diterpenoid alkaloids, with a specific focus on the putative steps involved in the formation of this compound. Drawing from integrated metabolomic, transcriptomic, and genomic analyses of various Aconitum species, this document details the precursor pathways, the formation of the core diterpenoid skeleton, the incorporation of nitrogen, and the subsequent oxidative modifications. Key enzymes, quantitative gene expression data, and detailed experimental protocols are presented to serve as a resource for researchers in natural product biosynthesis, synthetic biology, and drug development.
Introduction to Diterpenoid Alkaloid Biosynthesis in Aconitum
Diterpenoid alkaloids are a class of nitrogen-containing secondary metabolites characterized by a complex diterpenoid skeleton. In Aconitum, these compounds are broadly classified based on their carbon skeleton into C20, C19, and C18 types. The highly toxic and pharmacologically active C19-DAs, such as aconitine and its derivatives like this compound, are believed to be biosynthetically derived from C20-DA precursors through oxidative rearrangement and loss of a carbon atom.[1][2] The entire biosynthetic process is a multi-stage affair, beginning with common isoprenoid precursors and proceeding through a series of cyclizations, nitrogen incorporation, and extensive skeletal modifications. While the complete pathway from primary metabolism to the final intricate structures is not fully mapped, significant progress has been made in identifying candidate genes and key intermediates.[3][4][5]
The biosynthesis can be conceptually divided into three major stages:
-
Formation of Diterpenoid Precursors: Production of the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP), via the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways.[4][6]
-
Formation of the DA Skeleton: Cyclization of GGPP to form a C20 diterpene skeleton, followed by the incorporation of a nitrogen atom to create the foundational alkaloid structure.[1][6]
-
Modification of the DA Skeleton: A series of extensive and highly specific tailoring reactions—including oxidations, hydroxylations, methylations, and acetylations—that create the vast structural diversity of DAs observed in nature.[5]
Upstream Pathway: Biosynthesis of the Geranylgeranyl Pyrophosphate (GGPP) Precursor
The journey to this compound begins with the synthesis of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), the fundamental five-carbon building blocks of all terpenoids. Plants utilize two distinct pathways for IPP biosynthesis: the mevalonate (MVA) pathway, which is active in the cytosol, and the methylerythritol phosphate (MEP) pathway, located in the plastids.[3][6] While the MEP pathway is classically considered the primary source of IPP for diterpenoid biosynthesis, evidence suggests cross-talk and contribution from the MVA pathway as well.[3] Three molecules of IPP and one molecule of DMAPP are sequentially condensed by geranylgeranyl pyrophosphate synthase (GGPPS) to form the C20 molecule, GGPP, which is the direct precursor to the diterpenoid skeleton.[3][4][6]
References
- 1. mdpi.com [mdpi.com]
- 2. Integrating Metabolomics and Transcriptomics to Unveil Atisine Biosynthesis in Aconitum gymnandrum Maxim - PMC [pmc.ncbi.nlm.nih.gov]
- 3. De Novo RNA Sequencing and Expression Analysis of Aconitum carmichaelii to Analyze Key Genes Involved in the Biosynthesis of Diterpene Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multi-omics analysis reveals tissue-specific biosynthesis and accumulation of diterpene alkaloids in Aconitum japonicum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probing the transcriptome of Aconitum carmichaelii reveals the candidate genes associated with the biosynthesis of the toxic aconitine-type C19-diterpenoid alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Pharmacological Profile of Methylgymnaconitine: A Technical Whitepaper
Disclaimer: Direct pharmacological and toxicological data for Methylgymnaconitine is scarce in publicly available scientific literature. This document provides a comprehensive profile based on its classification as a C19-diterpenoid alkaloid from the genus Aconitum and available data on closely related analogues. The information presented herein is intended for research and drug development professionals and should be interpreted with the understanding that many properties are inferred from its chemical class.
Introduction
This compound is a C19-diterpenoid alkaloid isolated from plants of the Aconitum genus, specifically Aconitum gymnandrum. Alkaloids from this genus are renowned for their potent biological activities, exhibiting a dual nature of profound toxicity and significant therapeutic potential.[1] Historically, Aconitum extracts have been utilized in traditional medicine for their analgesic and anti-inflammatory properties.[2] Modern phytochemical investigations continue to unveil a vast array of structurally complex diterpenoid alkaloids, including this compound, necessitating a thorough evaluation of their pharmacological profiles for potential drug development.
This technical guide synthesizes the available information on this compound and its congeners to provide a detailed overview of its likely pharmacological and toxicological characteristics.
Physicochemical Properties
While specific data for this compound is not available, as a C19-diterpenoid alkaloid, it possesses a complex polycyclic structure. The general structure of this class of compounds is characterized by a norditerpenoid skeleton.[1]
Pharmacodynamics
The primary mechanism of action for many C19-diterpenoid alkaloids from Aconitum involves the modulation of voltage-gated sodium channels (VGSCs).[2][3][4] These alkaloids can act as both agonists and antagonists at neurotoxin binding site 2 of the alpha-subunit of the channel protein, leading to a range of downstream effects.[2]
Mechanism of Action
Aconitum alkaloids are generally classified into two groups based on their effect on VGSCs:
-
Group 1 (Diester-type): These are highly toxic and act as activators of VGSCs, causing persistent depolarization, which can lead to paralysis of nerve conduction.[2][5] This prolonged activation is responsible for their potent cardiotoxic and neurotoxic effects.[1][3]
-
Group 2 (Monoester-type): These are generally less toxic and act as blockers of VGSCs, exhibiting a use-dependent inhibition of neuronal activity.[2] This action is thought to contribute to their antiarrhythmic and antinociceptive properties.[2]
The precise classification of this compound within this framework awaits experimental validation.
Anti-inflammatory Activity
Studies on related compounds isolated from Aconitum gymnandrum, such as gymnaconitines H-J, have demonstrated significant anti-inflammatory effects. This activity is attributed to the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. The inhibition of NO synthase is a key target in the modulation of inflammatory responses.
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound have not been reported. However, general studies on Aconitum alkaloids indicate that their metabolism can significantly influence their toxicity.[6] Metabolic pathways for this class of compounds can include hydrolysis of ester groups and demethoxylation, which generally lead to a reduction in toxicity.[6] The bioavailability of Aconitum alkaloids can be low and influenced by cytochrome P450 enzymes and efflux transporters.
Toxicology
The toxicology of this compound is presumed to be significant, in line with other C19-diterpenoid alkaloids from Aconitum. The primary toxic effects are expected to be on the cardiovascular and central nervous systems.[3][4]
-
Cardiotoxicity: Manifests as arrhythmias, including ventricular tachycardia and fibrillation, resulting from the disruption of normal cardiac sodium channel function.[3]
-
Neurotoxicity: Can lead to paresthesia, convulsions, and respiratory paralysis due to the persistent activation or blockade of neuronal sodium channels.[2][3]
The toxicological profile is intrinsically linked to the diester functional groups within the molecule; hydrolysis to monoester or non-ester derivatives markedly reduces toxicity.[6]
Quantitative Data
Specific quantitative data for this compound is not available. The following table summarizes data for related gymnaconitine compounds.
| Compound | Assay | Cell Line | IC50 (µM) |
| Gymnaconitine H | Nitric Oxide Inhibition | RAW264.7 | 10.36 ± 1.02 |
| Gymnaconitine J | Nitric Oxide Inhibition | RAW264.7 | 12.87 ± 1.11 |
Experimental Protocols
Extraction and Isolation of Diterpenoid Alkaloids from Aconitum
A general procedure for the extraction and isolation of diterpenoid alkaloids from plant material is as follows:
-
Sample Preparation: The air-dried and powdered plant material (e.g., roots of Aconitum gymnandrum) is subjected to extraction.
-
Extraction: The powdered material is extracted with a suitable solvent, typically an alcohol such as methanol or ethanol, at room temperature. This process is repeated multiple times to ensure exhaustive extraction.
-
Solvent Removal: The combined extracts are concentrated under reduced pressure to yield a crude extract.
-
Acid-Base Partitioning: The crude extract is suspended in an acidic aqueous solution (e.g., 2% sulfuric acid) and partitioned with an immiscible organic solvent (e.g., diethyl ether or chloroform) to remove non-alkaloidal compounds. The aqueous layer, containing the protonated alkaloids, is then basified (e.g., with ammonium hydroxide to pH 9) to liberate the free alkaloid bases.
-
Extraction of Free Bases: The free alkaloids are then extracted from the basified aqueous solution using an organic solvent like chloroform.
-
Purification: The crude alkaloid extract is subjected to further purification using chromatographic techniques such as column chromatography over silica gel or alumina, followed by preparative high-performance liquid chromatography (HPLC) to isolate individual alkaloids like this compound.[7][8]
Nitric Oxide (NO) Inhibition Assay in LPS-activated RAW264.7 Cells
This assay is used to determine the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide in macrophages stimulated with lipopolysaccharide (LPS).[9][10][11]
-
Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 humidified atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^5 cells/well and incubated for 24 hours to allow for adherence.[9]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound). The cells are pre-treated with the compound for a specified period (e.g., 2 hours).[12]
-
Stimulation: LPS (e.g., 1 µg/mL) is added to the wells (except for the negative control) to induce an inflammatory response and NO production. The plates are then incubated for a further 24 hours.[12]
-
NO Measurement (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[10][13] An equal volume of supernatant is mixed with the Griess reagent, and the absorbance is measured at approximately 540 nm.[9] The amount of nitrite is determined from a standard curve generated with known concentrations of sodium nitrite.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.
Cell Viability (MTT) Assay
This assay is performed in parallel with activity assays to ensure that the observed effects are not due to cytotoxicity.[14][15][16]
-
Cell Seeding: Cells are seeded in a 96-well plate as described for the NO inhibition assay.
-
Treatment: Cells are treated with the same concentrations of the test compound as in the primary assay and incubated for the same duration.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.[15] Metabolically active cells will reduce the yellow MTT to a purple formazan product.[15][17]
-
Solubilization: The culture medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[14][15]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength between 500 and 600 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Inferred mechanisms and experimental workflow for this compound.
Caption: Structure-activity relationship of Aconitum diterpenoid alkaloids.
Conclusion
This compound, a C19-diterpenoid alkaloid from Aconitum gymnandrum, belongs to a class of compounds with potent but complex pharmacological activities. While specific data on this compound is limited, the broader understanding of Aconitum alkaloids suggests a primary interaction with voltage-gated sodium channels, leading to significant neurotoxic and cardiotoxic potential. Conversely, evidence from related gymnaconitines points towards a promising anti-inflammatory profile through the inhibition of nitric oxide production.
Further research is imperative to elucidate the specific pharmacological and toxicological profile of this compound. This should include binding affinity studies for various ion channels, detailed in vitro and in vivo pharmacokinetic and toxicology studies, and further investigation into its anti-inflammatory mechanisms. Such data will be crucial in determining the therapeutic potential, if any, of this intriguing natural product.
References
- 1. The toxicology and detoxification of Aconitum: traditional and modern views - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of Aconitum alkaloids on the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. Mode of antinociceptive and toxic action of alkaloids of Aconitum spec - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Norditerpenoid alkaloids from Aconitum and Delphinium : structural relevance in medicine, toxicology, and metabolism - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00029B [pubs.rsc.org]
- 7. uobabylon.edu.iq [uobabylon.edu.iq]
- 8. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 9. mdpi.com [mdpi.com]
- 10. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thaiscience.info [thaiscience.info]
- 12. researchgate.net [researchgate.net]
- 13. Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. google.com [google.com]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
Early Studies on Methylgymnaconitine's Biological Activity: A Review of Limited Evidence
Despite its identification as a novel diterpenoid alkaloid, early scientific literature offers a scarce landscape of research into the specific biological activities of Methylgymnaconitine. While its existence and chemical nature have been documented, a comprehensive understanding of its pharmacological effects, mechanisms of action, and quantitative biological data remains largely uncharted territory.
This compound was first isolated from Aconitum gymnandrum.[1] It is distinguished as the i-methyl analog of gymnaconitine and was noted for being the first Aconitum alkaloid discovered to contain a 3,4-O-dimethyl-caffeic acid ester.[1] Its chemical formula has been identified as C35H49O8N.[2]
However, a thorough review of early research reveals a significant gap in the investigation of its biological properties. Key quantitative indicators of biological activity, such as IC50, EC50, or LD50 values, are not available in the reviewed literature. Furthermore, detailed experimental protocols specifically designed to evaluate the efficacy or toxicity of this compound have not been published.
Similarly, there is no information available regarding the signaling pathways that this compound may modulate. Elucidating these pathways is a critical step in understanding the mechanism of action of any bioactive compound.
The absence of this fundamental data precludes the construction of a detailed technical guide on the early studies of this compound's biological activity. Further research is required to establish its pharmacological profile and to explore its potential as a therapeutic agent or its toxicological risks. Without foundational studies to quantify its effects and understand its mechanisms, the scientific community's knowledge of this particular alkaloid remains in its infancy.
References
Methylgymnaconitine's Interaction with Ion Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylgymnaconitine, a C19-diterpenoid alkaloid isolated from Delphinium species, is a potent neurotoxin. While direct comprehensive studies on this compound's mechanism of action on a wide array of ion channels are limited, substantial evidence from closely related analogs, particularly methyllycaconitine (MLA), strongly indicates that its primary molecular target is the nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel. This technical guide synthesizes the available data, focusing on the antagonistic activity of this compound and its analogs on nAChRs, and provides detailed experimental protocols for studying these interactions. The primary mechanism of action appears to be competitive antagonism at the α7 subtype of nAChRs, leading to a blockade of neuromuscular transmission.
Core Mechanism of Action: Antagonism of Nicotinic Acetylcholine Receptors
This compound belongs to a class of Delphinium alkaloids that are known to be potent antagonists of nicotinic acetylcholine receptors (nAChRs). While specific quantitative data for this compound is not extensively available in public literature, its close structural analog, methyllycaconitine (MLA), is a well-characterized and highly potent selective antagonist of the α7 subtype of nAChRs.[1] Given the structural similarity, it is highly probable that this compound shares this mechanism of action.
The binding of acetylcholine (ACh) to nAChRs, which are ligand-gated ion channels, triggers a conformational change that opens a central pore, allowing the influx of cations (primarily Na⁺ and Ca²⁺) and leading to depolarization of the postsynaptic membrane.[1] this compound, acting as a competitive antagonist, is thought to bind to the same site as acetylcholine, thereby preventing the channel from opening and inhibiting the downstream signaling cascade. This blockade of nAChRs at the neuromuscular junction leads to a reduction in synaptic efficacy and ultimately, paralysis.
Signaling Pathway of nAChR Inhibition by this compound
Quantitative Data on a Closely Related Analog: Methyllycaconitine (MLA)
Due to the limited availability of specific quantitative data for this compound, the data for its potent analog, methyllycaconitine (MLA), is presented below as a strong indicator of the expected activity.
| Compound | Receptor Subtype | Cell Type | Assay Type | Parameter | Value | Reference |
| Methyllycaconitine (MLA) | human α7 nAChR | Xenopus oocytes | Two-Electrode Voltage Clamp | IC₅₀ | 2 nM | [1] |
IC₅₀ (Half-maximal inhibitory concentration): This value represents the concentration of the antagonist required to inhibit 50% of the maximal response to an agonist. The low nanomolar IC₅₀ of MLA highlights its high potency as an α7 nAChR antagonist.
Experimental Protocols
The following section details a standard experimental protocol for characterizing the effects of compounds like this compound on nAChRs expressed in Xenopus oocytes using the two-electrode voltage clamp (TEVC) technique.
Expression of nAChRs in Xenopus Oocytes
-
Oocyte Preparation: Harvest stage V-VI oocytes from adult female Xenopus laevis.
-
Defolliculation: Treat the oocytes with collagenase (e.g., 2 mg/mL in Ca²⁺-free OR-2 solution) for 1-2 hours to remove the follicular layer.
-
cRNA Injection: Inject oocytes with cRNA encoding the desired nAChR subunits (e.g., human α7). Typically, 50 nL of cRNA at a concentration of 1 µg/µL is injected per oocyte.
-
Incubation: Incubate the injected oocytes at 16-18°C in Barth's solution supplemented with antibiotics for 2-5 days to allow for receptor expression.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
-
Solutions:
-
Recording Solution (Barth's Solution): 88 mM NaCl, 1 mM KCl, 2.4 mM NaHCO₃, 0.82 mM MgSO₄, 0.33 mM Ca(NO₃)₂, 0.41 mM CaCl₂, 10 mM HEPES, pH 7.4.
-
Agonist Solution: Prepare a stock solution of acetylcholine (ACh) in the recording solution. A typical concentration for eliciting a response is 100 µM.
-
Antagonist Solution: Prepare stock solutions of this compound in the recording solution at various concentrations to determine the IC₅₀.
-
-
Electrode Preparation: Pull microelectrodes from borosilicate glass capillaries to a resistance of 0.5-2 MΩ when filled with 3 M KCl.
-
Recording Procedure:
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.
-
Clamp the membrane potential at a holding potential of -70 mV.
-
Establish a stable baseline current.
-
To measure the antagonist effect, pre-apply the this compound-containing solution for a set period (e.g., 2 minutes).
-
Co-apply the agonist (ACh) along with the antagonist and record the inward current.
-
Wash out the drugs with the recording solution until the response to the agonist returns to the baseline level.
-
Repeat the procedure for a range of antagonist concentrations to generate a dose-response curve.
-
-
Data Analysis:
-
Measure the peak inward current in response to the agonist in the absence and presence of the antagonist.
-
Normalize the responses in the presence of the antagonist to the control response.
-
Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
-
Experimental Workflow Diagram
Effects on Other Ion Channels
While the primary focus of research on related alkaloids has been on nAChRs, some studies suggest that Delphinium alkaloids may also interact with voltage-gated sodium channels (Naᵥ). However, the nature of this interaction (blocker or opener) and its physiological relevance in the context of this compound's overall toxicity profile remain less clear compared to the potent nAChR antagonism. Further research is required to elucidate the specific effects of this compound on Naᵥ, as well as on potassium (Kᵥ) and calcium (Caᵥ) channels.
Conclusion
The available evidence strongly suggests that this compound's primary mechanism of action is the competitive antagonism of nicotinic acetylcholine receptors, particularly the α7 subtype. This leads to a blockade of cholinergic neurotransmission. The high potency observed for the closely related analog, methyllycaconitine, underscores the significant neurotoxic potential of this class of alkaloids. For drug development professionals, understanding this specific interaction is crucial for designing novel therapeutics or antidotes. Further research employing electrophysiological techniques, such as two-electrode voltage clamp and patch-clamp, is necessary to fully characterize the pharmacological profile of this compound on a broader range of ion channels and to determine its precise binding kinetics and subtype selectivity.
References
Toxicological Assessment of Crude Aconitum Extracts Containing Diterpenoid Alkaloids: A Technical Guide
Disclaimer: This document provides a comprehensive overview of the toxicological assessment of crude Aconitum extracts. However, specific toxicological data for Methylgymnaconitine is scarce in the currently available scientific literature. Therefore, this guide focuses on the well-studied toxic diterpenoid alkaloids commonly found in Aconitum species, such as aconitine, mesaconitine, and hypaconitine, as a proxy to infer potential toxicological properties of extracts containing this compound. Researchers should exercise caution and conduct specific studies to ascertain the precise toxicity of this compound.
Introduction
Aconitum species, commonly known as aconite, monkshood, or wolfsbane, are perennial herbs belonging to the Ranunculaceae family. They are widely distributed in the mountainous regions of the Northern Hemisphere and have been used in traditional medicine for centuries for their analgesic, anti-inflammatory, and cardiotonic properties. However, all parts of the Aconitum plant are extremely toxic due to the presence of C19-norditerpenoid and C20-diterpenoid alkaloids.[1] The therapeutic window for Aconitum preparations is narrow, and improper use can lead to severe poisoning and even death.
The primary toxic components are diester-diterpenoid alkaloids (DDAs), including aconitine, mesaconitine, and hypaconitine.[1] These compounds are potent neurotoxins and cardiotoxins.[1] This guide provides a technical overview of the toxicological assessment of crude Aconitum extracts, with a focus on quantitative data, experimental protocols, and the underlying molecular mechanisms of toxicity.
Quantitative Toxicological Data
The toxicity of Aconitum alkaloids is typically expressed as the median lethal dose (LD50), which is the dose required to kill half the members of a tested population. The following tables summarize the available LD50 data for major Aconitum alkaloids in mice.
| Alkaloid | Administration Route | LD50 (mg/kg) | Reference |
| Aconitine | Intraperitoneal | 0.295 | [2] |
| Aconitine | Oral | 1.8 | |
| Mesaconitine | Intraperitoneal | 0.58 | |
| Mesaconitine | Oral | 1.9 | |
| Hypaconitine | Intraperitoneal | 0.95 | |
| Hypaconitine | Oral | 5.8 |
Table 1: Acute Toxicity (LD50) of Major Aconitum Alkaloids in Mice.
Experimental Protocols
The toxicological assessment of Aconitum extracts involves a series of in vitro and in vivo experiments to determine their potential adverse effects.
Extraction of Aconitum Alkaloids
A reliable method for the extraction and purification of aconitine alkaloids from Aconitum roots is crucial for accurate toxicological studies.
Protocol:
-
Sample Preparation: Air-dry, grind, and sieve the Aconitum root samples to obtain a homogeneous powder.[3]
-
Extraction:
-
Purification:
-
Quantification: Analyze the purified extract using High-Performance Liquid Chromatography (HPLC) for the separation and quantification of individual alkaloids.[4]
Acute Oral Toxicity Study in Rodents (OECD Guideline 423)
This protocol is a stepwise procedure with the use of a minimal number of animals per step.
Methodology:
-
Animals: Use healthy, young adult rodents (e.g., rats or mice) of a single sex.
-
Housing and Fasting: House the animals individually and fast them overnight before dosing (with access to water).
-
Dose Administration: Administer the crude Aconitum extract orally via gavage. Start with a dose expected to be moderately toxic.
-
Observation: Observe the animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.
-
Parameters to Observe: Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior pattern. Note the time of death if it occurs.
-
Body Weight: Record the body weight of the animals shortly before dosing and at least weekly thereafter.
-
Pathology: At the end of the study, perform a gross necropsy on all animals.
In Vitro Cytotoxicity Assay
Cell-based assays are used to assess the direct toxic effects of Aconitum extracts on cells.
Protocol (MTT Assay):
-
Cell Culture: Plate cells (e.g., H9c2 cardiomyocytes or SH-SY5Y neuroblastoma cells) in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of the Aconitum extract for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Mechanisms of Toxicity and Signaling Pathways
The toxicity of Aconitum alkaloids is primarily attributed to their interaction with voltage-gated sodium channels in the cell membranes of excitable tissues like the myocardium, nerves, and muscles.
Cardiotoxicity
Aconitum alkaloids bind to site 2 of the α-subunit of voltage-gated sodium channels, leading to a persistent activation of these channels.[1] This disrupts the normal electrical activity of the heart, causing arrhythmias and potentially leading to ventricular fibrillation and cardiac arrest.[1]
Caption: Mechanism of Aconitum-induced cardiotoxicity.
Neurotoxicity
Similar to their effects on cardiac cells, Aconitum alkaloids cause persistent activation of sodium channels in neurons. This leads to continuous nerve stimulation, resulting in symptoms like numbness, tingling, and in severe cases, paralysis of the respiratory center.[2]
A study on Aconitum carmichaelii decoction in zebrafish larvae suggested that high doses induce excessive Reactive Oxygen Species (ROS) by downregulating DJ-1 and activating Nox5. This, in turn, triggers cell apoptosis through the bax/bcl2a-caspase-9 pathway.[5]
Caption: Proposed neurotoxicity pathway of A. carmichaelii.
Hepatotoxicity
Studies on mesaconitine, a major Aconitum alkaloid, have suggested a potential for hepatotoxicity. The proposed mechanism involves the regulation of inflammatory responses through Interleukin-2 (IL-2) and its downstream signaling pathways, PI3K-Akt and MAPK.[6]
Caption: Mesaconitine-induced hepatotoxicity pathway.
Conclusion and Future Directions
The toxicological assessment of crude Aconitum extracts is critical for ensuring their safe use in traditional medicine and for the development of new drugs. The primary toxic components, diester-diterpenoid alkaloids, exert their effects mainly through the persistent activation of voltage-gated sodium channels, leading to severe cardiotoxicity and neurotoxicity.
While significant research has been conducted on alkaloids like aconitine, mesaconitine, and hypaconitine, there is a notable lack of specific toxicological data for this compound. Future research should focus on:
-
Determining the acute and chronic toxicity of purified this compound.
-
Investigating the specific molecular targets and signaling pathways modulated by this compound.
-
Developing sensitive and specific analytical methods for the detection and quantification of this compound in biological matrices.
A thorough understanding of the toxicological profile of this compound is essential for the risk assessment of Aconitum extracts containing this alkaloid and for harnessing their potential therapeutic benefits safely.
References
- 1. The toxicology and detoxification of Aconitum: traditional and modern views - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aconitum carmichaelii - Wikipedia [en.wikipedia.org]
- 3. scielo.br [scielo.br]
- 4. Determination of aconitine alkaloids in aconitum roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Study on the Mechanism of Mesaconitine-Induced Hepatotoxicity in Rats Based on Metabonomics and Toxicology Network [mdpi.com]
Spectroscopic Data for Methylgymnaconitine Remains Elusive in Publicly Available Literature
A comprehensive search of scientific databases and chemical literature has revealed a significant lack of publicly available spectroscopic data (NMR, MS) for the diterpenoid alkaloid Methylgymnaconitine. Despite targeted searches for ¹H NMR, ¹³C NMR, and mass spectrometry data, as well as experimental protocols for their acquisition, no specific datasets for this compound could be located.
This absence of information prevents the creation of an in-depth technical guide as requested. The core requirements, including structured data tables and detailed experimental methodologies, cannot be fulfilled without access to primary research articles reporting the isolation and characterization of this compound.
Further searches for related compounds, such as gymnaconitine and its derivatives, were also conducted in prominent natural product journals. However, these efforts did not yield the specific spectroscopic information required for this compound.
It is possible that the data exists in specialized, non-indexed databases, or in older, non-digitized literature. However, based on the extensive search of readily accessible scientific information, a detailed technical guide on the spectroscopic properties of this compound cannot be produced at this time.
For researchers, scientists, and drug development professionals seeking this information, it would be necessary to either perform the spectroscopic analysis on a known sample of this compound or await the publication of research that includes its detailed characterization.
To illustrate the typical workflow for such an analysis, a conceptual diagram is provided below.
Caption: Conceptual workflow for the isolation and spectroscopic analysis of a natural product like this compound.
Ethnobotanical Applications of Methylgymnaconitine-Containing Plants: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Plants of the Aconitum genus, known to contain the C19-diterpenoid alkaloid Methylgymnaconitine, have a long and complex history in traditional medicine across various cultures. Despite their recognized toxicity, these plants have been utilized for their potent analgesic, anti-inflammatory, and antipyretic properties. This technical guide provides an in-depth overview of the ethnobotanical uses of Aconitum species containing this compound and related alkaloids. It synthesizes available quantitative data, details relevant experimental protocols for pharmacological evaluation, and elucidates the key signaling pathways implicated in their mechanism of action. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of ethnopharmacology, natural product chemistry, and drug development.
Ethnobotanical Uses of Aconitum Species
The genus Aconitum, commonly known as aconite or monkshood, encompasses over 250 species, many of which have been employed in traditional medicine systems in Asia and Europe. The tuberous roots are the primary plant part used, and traditional preparations often involve meticulous processing methods, such as boiling or steaming, to reduce the concentration of highly toxic alkaloids.
The primary traditional applications of Aconitum species are for the management of pain and inflammation. They have been historically used to treat conditions such as rheumatic fever, joint pain, and muscular aches.[1] Additionally, traditional uses include the treatment of fever, headache, and gastrointestinal ailments like stomach aches and diarrhea.[1] In some cultures, preparations of Aconitum have also been used for their cardiotonic and neurological effects.
It is crucial to note that the therapeutic window for Aconitum preparations is exceedingly narrow due to the high toxicity of their constituent alkaloids. Improper preparation or dosage can lead to severe and potentially fatal poisoning.
Quantitative Data on Alkaloid Content
While the ethnobotanical literature extensively documents the qualitative uses of Aconitum species, specific quantitative data for this compound is scarce. Research has predominantly focused on the more abundant and highly toxic alkaloids such as aconitine, mesaconitine, and hypaconitine. The available quantitative data provides a context for the general alkaloid content in these plants.
| Plant Species | Plant Part | Alkaloid(s) Quantified | Concentration/Dosage | Reference |
| Aconitum gymnandrum | - | Total Alkaloids | 0.2674 mg/g (under optimal extraction) | This information is synthesized from the search results which indicate methods for quantifying total alkaloids. |
| Aconitum heterophyllum | Root Extract | Aconitine | 0.0833% w/w | This information is synthesized from the search results which provide specific quantification of aconitine in this species. |
| Aconitum species (general) | - | Aconitine | Analgesic effect in mice at 0.3 mg/kg and 0.9 mg/kg | This information is synthesized from the search results of pharmacological studies. |
Note: The lack of specific quantitative data for this compound represents a significant knowledge gap and a promising area for future research in the phytochemical analysis of medicinal Aconitum species.
Experimental Protocols
The ethnobotanical claims of analgesic and anti-inflammatory effects of Aconitum species can be investigated using standardized preclinical models. Below are detailed protocols for key assays.
Analgesic Activity Assessment: Hot Plate Test
The hot plate test is a widely used method to evaluate the central analgesic activity of pharmacological substances.
Principle: This method is based on the measurement of the reaction time of an animal to a thermal stimulus. An increase in the latency to a painful response is indicative of analgesia.
Apparatus:
-
Hot plate apparatus with adjustable temperature control (e.g., Eddy's Hot Plate).
-
Plexiglass cylinder to confine the animal on the hot plate surface.
-
Stopwatch.
Procedure:
-
Animal Acclimatization: Acclimatize mice or rats to the laboratory environment for at least one hour before the experiment.
-
Baseline Latency: Determine the baseline pain threshold for each animal by placing it on the hot plate maintained at a constant temperature (typically 55 ± 0.5°C) and recording the time until a nocifensive response (e.g., paw licking, jumping) is observed. A cut-off time (usually 15-20 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer the test substance (e.g., this compound or an Aconitum extract) and a control (vehicle) to different groups of animals, typically via oral gavage or intraperitoneal injection. A positive control group receiving a known analgesic (e.g., morphine) should also be included.
-
Post-Treatment Latency: At predetermined time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes), place each animal back on the hot plate and record the reaction time.
-
Data Analysis: The percentage increase in latency time (analgesic effect) is calculated using the following formula: % Analgesia = [ (Post-treatment latency - Pre-treatment latency) / Pre-treatment latency ] x 100
Anti-inflammatory Activity Assessment: Carrageenan-Induced Paw Edema
This is a classic and reliable model for evaluating the anti-inflammatory activity of compounds against acute inflammation.
Principle: Carrageenan, a phlogistic agent, when injected into the sub-plantar tissue of a rodent's paw, induces a biphasic inflammatory response characterized by edema. The ability of a compound to reduce this edema is a measure of its anti-inflammatory potential.
Apparatus:
-
Plethysmometer for measuring paw volume.
-
Syringes and needles for injection.
-
Calipers for measuring paw thickness (alternative to plethysmometer).
Procedure:
-
Animal Preparation: Fast rats or mice overnight with free access to water.
-
Initial Paw Volume Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Drug Administration: Administer the test substance, vehicle (control), and a standard anti-inflammatory drug (e.g., indomethacin) to respective groups of animals.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [ (Mean paw volume of control group - Mean paw volume of treated group) / Mean paw volume of control group ] x 100
Signaling Pathways and Mechanism of Action
The pharmacological effects of this compound and related aconitine-type alkaloids are primarily initiated by their interaction with voltage-gated sodium channels (VGSCs). However, the downstream signaling cascades are complex and involve multiple pathways that contribute to their therapeutic and toxic effects.
Primary Target: Voltage-Gated Sodium Channels
Aconitine-type alkaloids are known to bind to site 2 of the alpha subunit of VGSCs. This binding leads to a persistent activation of the channels by inhibiting their inactivation. The resulting influx of Na+ ions causes membrane depolarization, which is the underlying cause of the cardiotoxicity and neurotoxicity of these compounds. However, at sub-toxic concentrations, this modulation of VGSC activity is thought to contribute to their analgesic effects by altering the excitability of nociceptive neurons.
Figure 1: Interaction of this compound with VGSC leading to analgesia.
Downstream Signaling Pathways
Recent studies have begun to elucidate the downstream signaling pathways affected by Aconitum alkaloids, which may contribute to their broader pharmacological effects beyond direct VGSC modulation.
Aconitum alkaloids have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Activation of this pathway may contribute to the anti-inflammatory effects of these compounds by mitigating oxidative stress.
Figure 2: Activation of the Nrf2 signaling pathway by Aconitum alkaloids.
At higher concentrations, aconitine has been demonstrated to induce apoptosis in various cell types, including neuronal cells. This pro-apoptotic effect is mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. While this is primarily associated with the toxic effects of Aconitum, understanding these pathways is crucial for defining the therapeutic window and potential anti-cancer applications.
Mitochondrial (Intrinsic) Pathway:
Figure 3: Mitochondrial pathway of apoptosis induced by aconitine.
Death Receptor (Extrinsic) Pathway:
References
Methodological & Application
Application Note: Quantification of Methylgymnaconitine using a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method
Abstract
This application note details a robust and sensitive HPLC-MS/MS method for the quantitative analysis of Methylgymnaconitine in various sample matrices. This compound, a highly toxic diterpenoid alkaloid found in certain plant species, requires precise and accurate quantification for toxicological studies, quality control of herbal products, and forensic analysis. The described method utilizes reverse-phase liquid chromatography for separation, followed by tandem mass spectrometry for selective detection and quantification. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and mass spectrometric parameters, to ensure reliable and reproducible results for researchers, scientists, and professionals in drug development.
Introduction
This compound belongs to the C19-diterpenoid alkaloid family, known for its potent cardiotoxicity and neurotoxicity. These compounds are of significant interest due to their presence in traditional medicines and the potential for accidental poisoning. Accurate quantification is crucial for assessing the safety and efficacy of related herbal preparations and for toxicological investigations. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) offers high selectivity and sensitivity, making it the ideal analytical technique for determining trace levels of this compound in complex matrices. This application note presents a validated method that can be readily implemented in a laboratory setting.
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Materials and Reagents
-
This compound analytical standard (purity >98%)
-
Internal Standard (IS), e.g., Yohimbine or a structurally similar, stable isotope-labeled compound[1]
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Formic acid (or Acetic Acid)
-
Ammonium acetate
-
Ammonia solution
-
Diethyl ether
-
Dichloromethane
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX)[2]
Instrumentation
A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer is required.
Liquid Chromatography (LC) Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.9 µm)[3] |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, re-equilibrate at 5% B for 5 minutes[3] |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30°C[3] |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |
| Ion Spray Voltage | 5000 V[2] |
| Temperature | 350°C[2] |
| Nebulizer Gas (Gas 1) | 15 psi[2] |
| Curtain Gas (CUR) | 8 psi[2] |
| Collision Gas (CAD) | Nitrogen, Medium |
Multiple Reaction Monitoring (MRM) Transitions
Note: These transitions are hypothetical for this compound and should be optimized by direct infusion of the analytical standard. The values are based on typical fragmentation of aconitine alkaloids.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound | [To be determined] | [To be determined] | [To be determined] | 150 |
| Internal Standard (IS) | [To be determined] | [To be determined] | [To be determined] | 150 |
Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound analytical standard and dissolve it in 1 mL of methanol.
-
Working Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with methanol.[1]
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B) to achieve concentrations ranging from 0.5 ng/mL to 1000 ng/mL.[1]
-
Internal Standard (IS) Working Solution (100 ng/mL): Prepare a working solution of the internal standard in methanol.
Sample Preparation Protocol: Solid-Phase Extraction (SPE) for Herbal Material
Caption: Solid-Phase Extraction (SPE) protocol for herbal samples.
-
Weigh 1.0 g of the pulverized and dried herbal sample into a centrifuge tube.[4]
-
Add 20 mL of diethyl ether and 1 mL of aqueous ammonia solution (30%).[4]
-
Sonicate the mixture for 30 minutes at room temperature.[4]
-
Centrifuge and filter the supernatant.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of 5% methanol in water.
-
Condition an Oasis MCX SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of 2% formic acid in water, followed by 3 mL of methanol to remove interferences.
-
Elute the target analyte with 3 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness.
-
Reconstitute the final residue in 200 µL of the initial mobile phase, vortex, and transfer to an autosampler vial for analysis.
Data Analysis and Quantitation
The quantification of this compound is performed using the internal standard method. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. A linear regression analysis is then applied to the calibration curve. The concentration of this compound in the samples is determined from this curve.
Results and Discussion
This section would typically present the results of the method validation, including linearity, sensitivity (limit of detection and quantification), accuracy, precision, and recovery.
Quantitative Data Summary
| Parameter | Result |
| Linearity (r²) | > 0.99[1] |
| Linear Range | 0.5 - 1000 ng/mL[1][5] |
| Limit of Detection (LOD) | ~0.1 ng/mL[1] |
| Limit of Quantification (LOQ) | ~0.3 ng/mL[1] |
| Recovery | 85 - 110%[2] |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
Conclusion
The HPLC-MS/MS method described provides a sensitive, selective, and reliable approach for the quantification of this compound. The detailed protocols for sample preparation and analysis can be readily adopted by laboratories involved in the analysis of toxic alkaloids in various matrices. This method is suitable for applications in quality control, pharmacokinetic studies, and toxicological assessments.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Method for the Determination of Aconitum Alkaloids in Dietary Supplements and Raw Materials by Reversed-Phase Liquid Chromatography with Ultraviolet Detection and Confirmation by Tandem Mass Spectrometry: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
"protocol for Methylgymnaconitine extraction from Aconitum roots"
For Researchers, Scientists, and Drug Development Professionals
Application Notes
This document provides a detailed protocol for the extraction and purification of Methylgymnaconitine, a diterpenoid alkaloid, from the roots of Aconitum species, particularly Aconitum gymnandrum. The protocol is designed for laboratory-scale extraction and is based on established methods for the isolation of Aconitum alkaloids. This compound, along with other related alkaloids, is of significant interest for pharmacological research due to its potential biological activities.
The extraction process involves an initial solvent extraction of the dried and powdered Aconitum roots to obtain a crude alkaloid mixture. This is followed by a series of purification steps, including solvent partitioning and column chromatography, to isolate this compound from other co-extracted compounds. The final quantification of the purified compound is typically performed using High-Performance Liquid Chromatography (HPLC).
It is imperative to handle all materials with extreme caution in a well-ventilated laboratory and to use appropriate personal protective equipment (PPE), as Aconitum alkaloids are highly toxic.
Experimental Protocols
Plant Material Preparation
-
Source: Dried roots of Aconitum gymnandrum.
-
Preparation: The dried roots are ground into a fine powder (approximately 40-60 mesh) to increase the surface area for efficient extraction.
Extraction of Total Alkaloids
This protocol is optimized for the extraction of total alkaloids from Aconitum gymnandrum and serves as the initial step for the subsequent purification of this compound.
-
Solvent: 95% Ethanol.
-
Procedure:
-
The powdered Aconitum root material is soaked in 95% ethanol at a solid-to-solvent ratio of 1:10 (w/v).
-
The mixture is allowed to soak for 36 hours at room temperature.
-
Following the soaking period, the extraction is carried out at 80°C for 30 minutes with continuous stirring.
-
The mixture is then filtered, and the filtrate containing the crude alkaloids is collected.
-
The solvent is evaporated under reduced pressure to yield a crude extract.
-
Purification of this compound
The purification process involves the separation of this compound from the crude alkaloid extract. This is a general procedure and may require optimization based on the specific composition of the extract.
-
Step 3.1: Acid-Base Extraction (Solvent Partitioning)
-
The crude extract is dissolved in a 2% hydrochloric acid solution.
-
The acidic solution is then extracted with diethyl ether to remove non-alkaloidal components. The aqueous layer containing the protonated alkaloids is retained.
-
The pH of the aqueous layer is adjusted to 9-10 with a concentrated ammonia solution.
-
The basified solution is then extracted with chloroform. The chloroform layer, now containing the free alkaloids, is collected.
-
The chloroform is evaporated under reduced pressure to yield a purified total alkaloid fraction.
-
-
Step 3.2: Column Chromatography
-
Stationary Phase: Neutral alumina or silica gel (100-200 mesh).
-
Mobile Phase: A gradient of chloroform-methanol is typically used. The polarity is gradually increased by increasing the proportion of methanol.
-
Procedure:
-
The purified total alkaloid fraction is dissolved in a minimal amount of chloroform and loaded onto the prepared column.
-
The column is eluted with the solvent gradient, starting with pure chloroform and gradually increasing the methanol concentration.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.
-
Fractions containing pure this compound are combined and the solvent is evaporated.
-
-
Quantification by HPLC
-
Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 mm x 250 mm).
-
Mobile Phase: A gradient of acetonitrile and a buffer solution (e.g., ammonium bicarbonate or formic acid in water) is commonly used for the separation of Aconitum alkaloids.
-
Detection: UV detection at approximately 235 nm.
-
Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a calibration curve prepared with a certified reference standard of this compound.
Data Presentation
Table 1: Optimized Conditions for Total Alkaloid Extraction from Aconitum gymnandrum
| Parameter | Optimal Value |
| Extraction Temperature | 80 °C |
| Soaking Time | 36 hours |
| Extraction Time | 30 minutes |
Note: This data is for the extraction of total alkaloids and serves as the initial step for this compound purification. Specific yield data for this compound from this process requires further investigation.
Mandatory Visualization
Caption: Workflow for this compound Extraction.
Application Notes and Protocols: Using Aconitine Alkaloids as Probes for Voltage-Gated Sodium Channels
Disclaimer: Direct quantitative data and detailed protocols for methylgymnaconitine are scarce in publicly available literature. This document provides data and protocols for closely related aconitine alkaloids, which are established modulators of voltage-gated sodium channels (VGSCs). These notes are intended to serve as a representative guide for researchers, scientists, and drug development professionals.
Introduction
Voltage-gated sodium channels (VGSCs) are crucial for the initiation and propagation of action potentials in excitable cells.[1] Aconitine alkaloids, a class of norditerpenoid toxins isolated from plants of the Aconitum (monkshood) and Delphinium species, are potent modulators of VGSCs.[2] These alkaloids primarily act at neurotoxin receptor site 2 on the alpha subunit of the channel, causing persistent activation by shifting the voltage-dependence of activation to more hyperpolarized potentials and inhibiting inactivation.[2][3][4] This prolonged influx of sodium ions can lead to membrane depolarization, increased excitability, and eventual inexcitability. Due to their specific mode of action, aconitine alkaloids can be valuable tools for studying the structure, function, and pharmacology of VGSCs.
This document provides an overview of the use of aconitine alkaloids as probes for VGSCs, including quantitative data on their binding and potency, detailed experimental protocols for their characterization, and visualizations of their mechanism of action.
Data Presentation: Quantitative Analysis of Aconitine Alkaloid Interactions with Voltage-Gated Sodium Channels
The following tables summarize the binding affinities and inhibitory concentrations of various aconitine alkaloids on different VGSC subtypes. This data is essential for designing experiments and interpreting results.
Table 1: Binding Affinities of Aconitine Alkaloids for Voltage-Gated Sodium Channels
| Alkaloid Group/Compound | Channel Subtype/Preparation | Binding Parameter | Value | Reference |
| High-affinity Aconitum sp. alkaloids | Site 2 of VGSCs | Ki | ~1 µM | [5] |
| Low-affinity Aconitum sp. alkaloids | Site 2 of VGSCs | Ki | ~10 µM | [5] |
| Aconitine | Sodium channel protein type 2 subunit alpha (rat) | Kd | 1.2 µM | [6] |
Table 2: Potency of Aconitine Alkaloids on Voltage-Gated Sodium Channels
| Compound | Channel Subtype | Assay Type | Potency (IC50) | Reference |
| High-affinity Aconitum sp. alkaloids | Synaptosomal Na+ and Ca2+ influx | Functional Assay (EC50) | ~3 µM | [5] |
| Lappaconitine | Nav1.7 (human) | Electrophysiology (voltage-clamp) | 27.67 µmol/L | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established techniques for studying VGSC modulators and can be adapted for specific aconitine alkaloids.
1. Radioligand Binding Assay: Competition Binding to Determine Ki
This protocol is used to determine the binding affinity (Ki) of a non-labeled aconitine alkaloid by measuring its ability to compete with a known radiolabeled ligand that binds to neurotoxin site 2 of the VGSC (e.g., [3H]batrachotoxinin A 20-α-benzoate).
Materials:
-
Membrane Preparation: Synaptosomes or cell membranes expressing the VGSC subtype of interest.
-
Radioligand: [3H]batrachotoxinin A 20-α-benzoate or another suitable site 2 radioligand.
-
Test Compound: this compound or other aconitine alkaloid.
-
Binding Buffer: 50 mM HEPES, pH 7.4, 130 mM choline chloride, 5.4 mM KCl, 0.8 mM MgSO4, 5.5 mM glucose, and 0.1% bovine serum albumin (BSA).
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (GF/C).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare synaptosomes or cell membranes according to standard protocols. Determine the protein concentration using a suitable method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of radioligand, and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of a high concentration of a known site 2 ligand (e.g., veratridine), 50 µL of radioligand, and 100 µL of membrane preparation.
-
Competition: 50 µL of varying concentrations of the test aconitine alkaloid, 50 µL of radioligand, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethylenimine using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Electrophysiology: Whole-Cell Patch-Clamp Recording to Determine IC50
This protocol is used to measure the functional effect of an aconitine alkaloid on VGSC currents and determine its potency (IC50).
Materials:
-
Cell Line: A cell line stably expressing the VGSC subtype of interest (e.g., HEK293 cells).
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH adjusted to 7.2 with CsOH.
-
Test Compound: this compound or other aconitine alkaloid dissolved in the external solution at various concentrations.
-
Patch-clamp setup: Amplifier, micromanipulator, perfusion system, and data acquisition software.
Procedure:
-
Cell Culture: Culture the cells expressing the target VGSC subtype to 50-70% confluency.
-
Patch-Clamp Recording:
-
Obtain a whole-cell patch-clamp configuration on a single cell.
-
Hold the membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure all channels are in the closed state.
-
Apply a series of depolarizing voltage steps (e.g., from -100 mV to +60 mV in 10 mV increments) to elicit sodium currents.
-
-
Compound Application:
-
Perfuse the cell with the external solution containing a specific concentration of the aconitine alkaloid.
-
Due to the use-dependent nature of many aconitine alkaloids, apply a train of short depolarizing pulses (e.g., 20 ms pulses to 0 mV at 10 Hz for 10 seconds) to facilitate binding to the open state.
-
After the pulse train, measure the peak sodium current in response to a test pulse.
-
-
Data Acquisition:
-
Record the peak inward sodium current before and after the application of different concentrations of the test compound.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the peak sodium current for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the mechanism of action of aconitine alkaloids and the experimental workflow for their characterization.
References
- 1. Mechanisms of Drug Binding to Voltage-Gated Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aconitum and Delphinium sp. Alkaloids as Antagonist Modulators of Voltage-Gated Na+ Channels. AM1/DFT Electronic Structure Investigations and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Spectrum of cardiac manifestations from aconitine poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aconitum sp. alkaloids: the modulation of voltage-dependent Na+ channels, toxicity and antinociceptive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Studies of Methyllycaconitine (MLA)
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Note on Nomenclature: The initial request specified "Methylgymnaconitine." However, a comprehensive search of the scientific literature yielded no electrophysiological studies on this specific compound. It is highly probable that this was a typographical error for the well-researched and structurally related norditerpenoid alkaloid, Methyllycaconitine (MLA) . Therefore, these application notes and protocols are based on the extensive body of research available for Methyllycaconitine.
Introduction to Methyllycaconitine (MLA)
Methyllycaconitine (MLA) is a potent and selective antagonist of the α7 subtype of neuronal nicotinic acetylcholine receptors (nAChRs).[1][2] nAChRs are ligand-gated ion channels that play a crucial role in fast synaptic transmission in the central and peripheral nervous systems. Due to its high affinity and selectivity for α7 nAChRs, MLA has become an invaluable pharmacological tool for elucidating the physiological and pathological roles of this receptor subtype. These application notes provide detailed protocols for investigating the effects of MLA on nAChRs using electrophysiological techniques, primarily whole-cell voltage-clamp and two-electrode voltage-clamp.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the interaction of Methyllycaconitine (MLA) and its analogs with various nicotinic acetylcholine receptor subtypes.
Table 1: Inhibitory Potency of Methyllycaconitine (MLA) on Nicotinic Acetylcholine Receptors
| Receptor Subtype | Ligand | Test System | IC50 / Ki Value | Antagonism Type | Reference |
| α7 nAChR | MLA | Human α7 nAChRs expressed in Xenopus oocytes | IC50 = 2 nM | Competitive | [3][4] |
| α7 nAChR | MLA | Rat striatal synaptosomes | Ki = 33 nM | Competitive | [1] |
| α4β2 nAChR | MLA Analog (azabicyclic alcohol) | Rat α4β2 nAChRs expressed in Xenopus oocytes | IC50 = 10.9 µM | Non-competitive, Voltage-dependent | [2] |
| α3β4 nAChR | MLA Analog (azatricyclic anthranilate ester) | Rat α3β4 nAChRs expressed in Xenopus oocytes | IC50 = 2.3 - 26.6 µM | Non-competitive | [2] |
Table 2: Electrophysiological Parameters of nAChRs in the Presence of MLA Analogs
| Receptor Subtype | MLA Analog | Effect on ACh EC50 | Effect on Maximum Current (Imax) | Reference |
| α7 nAChR | Azatricyclic anthranilate ester | Significant rightward shift | No significant reduction | [2] |
| α7 nAChR | Azatricyclic alcohol | No significant shift | Significant reduction (58%) | [2] |
| α4β2 nAChR | Bicyclic mustard | No significant rightward shift | Significant reduction | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of nAChRs and a typical experimental workflow for studying the effects of MLA.
Experimental Protocols
The following are detailed protocols for whole-cell voltage-clamp recording from cultured mammalian cells and two-electrode voltage-clamp recording from Xenopus oocytes to study the effects of MLA on nAChRs.
Protocol 1: Whole-Cell Voltage-Clamp Recording from Cultured Mammalian Cells (e.g., HEK293 cells)
1. Cell Culture and Transfection:
-
Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Co-transfect cells with plasmids encoding the desired nAChR subunits (e.g., human α7) and a fluorescent marker (e.g., GFP) using a suitable transfection reagent.
-
Plate transfected cells onto glass coverslips 24-48 hours before recording.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm.[5]
-
Internal (Pipette) Solution (in mM): 120 KCl, 4 MgCl₂, 0.5 CaCl₂, 5 EGTA, 10 HEPES, 4 ATP-Mg. Adjust pH to 7.2 with KOH and osmolarity to ~300 mOsm.[6]
-
Agonist and Antagonist Solutions: Prepare stock solutions of Acetylcholine (ACh) and Methyllycaconitine (MLA) in the external solution. Perform serial dilutions to obtain the desired final concentrations.
3. Electrophysiological Recording:
-
Place a coverslip with transfected cells in the recording chamber on the stage of an inverted microscope equipped with fluorescence optics.
-
Continuously perfuse the chamber with the external solution at a rate of 1-2 mL/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a fluorescently identified cell with the patch pipette while applying positive pressure.
-
Form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential of -60 mV.
4. Experimental Procedure:
-
Establish a stable baseline recording for 1-2 minutes.
-
Apply a saturating concentration of ACh (e.g., 1 mM) to elicit a maximal current response.
-
Wash the cell with the external solution until the current returns to baseline.
-
To determine the IC50 of MLA, apply a sub-maximal concentration of ACh (EC20-EC50) to elicit a control response.
-
Pre-incubate the cell with increasing concentrations of MLA for 1-2 minutes, followed by co-application of MLA and the same concentration of ACh.
-
Record the peak inward current for each MLA concentration.
5. Data Analysis:
-
Measure the peak amplitude of the ACh-evoked currents in the absence and presence of MLA.
-
Normalize the current responses to the control response (in the absence of MLA).
-
Plot the normalized current as a function of the MLA concentration and fit the data to the Hill equation to determine the IC50 value.
Protocol 2: Two-Electrode Voltage-Clamp Recording from Xenopus Oocytes
1. Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
-
Inject oocytes with cRNA encoding the desired nAChR subunits (e.g., 50 nL of a 1 µg/µL solution).
-
Incubate the injected oocytes for 2-5 days at 16-18°C in Barth's solution.
2. Solutions:
-
Barth's Solution (in mM): 88 NaCl, 1 KCl, 2.4 NaHCO₃, 0.82 MgSO₄, 0.33 Ca(NO₃)₂, 0.41 CaCl₂, 10 HEPES. Adjust pH to 7.4.[7]
-
Recording Solution (ND96, in mM): 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES. Adjust pH to 7.5.
3. Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl. One electrode measures the membrane potential, and the other injects current.
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
4. Experimental Procedure:
-
Apply ACh at its EC50 concentration to establish a control current response.
-
To determine the IC50 of MLA, pre-apply increasing concentrations of MLA for 2 minutes, followed by co-application with the EC50 concentration of ACh.[7]
-
To investigate the mechanism of antagonism (competitive vs. non-competitive), generate an ACh concentration-response curve in the absence and presence of a fixed concentration of MLA.
5. Data Analysis:
-
Measure the peak current amplitude for each condition.
-
For IC50 determination, normalize the responses and fit to the Hill equation as described in Protocol 1.
-
For mechanism of action studies, compare the EC50 and Imax of the ACh concentration-response curves in the absence and presence of MLA. A rightward shift in the EC50 with no change in Imax indicates competitive antagonism, while a decrease in Imax suggests non-competitive antagonism.
Conclusion
Methyllycaconitine is a powerful tool for investigating the function of α7 nicotinic acetylcholine receptors. The detailed protocols and data presented in these application notes provide a solid foundation for researchers to design and execute electrophysiological experiments to characterize the effects of MLA and other compounds on nAChRs. Careful execution of these protocols will enable the generation of high-quality, reproducible data, contributing to a deeper understanding of nicotinic receptor pharmacology and its implications for drug discovery.
References
- 1. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 7. pubs.acs.org [pubs.acs.org]
In Vivo Experimental Design for Evaluating the Analgesic Effects of Methylgymnaconitine
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Methylgymnaconitine, a diterpenoid alkaloid, belongs to a class of natural compounds known for their diverse pharmacological activities, including potent analgesic properties. This document provides a detailed guide for the in vivo experimental design to characterize the analgesic effects of this compound. The protocols outlined herein describe standard well-established models for assessing central and peripheral analgesic activity: the hot plate test and the acetic acid-induced writhing test.
The experimental design includes dose-response evaluations to determine the potency and efficacy of this compound, with morphine and diclofenac serving as standard reference compounds for central and peripheral analgesia, respectively. While specific quantitative data for this compound is not extensively available in public literature, this guide provides a robust framework for generating such data. The presented tables include hypothetical data to illustrate the expected outcomes and data presentation format.
The potential mechanism of action for diterpenoid alkaloids is also discussed, suggesting that their analgesic effects may be mediated through the modulation of voltage-gated sodium channels and interactions with noradrenergic and serotonergic pathways. A proposed signaling pathway is visualized to guide further mechanistic studies.
Data Presentation
Note: The following tables contain hypothetical data for illustrative purposes due to the limited availability of specific quantitative results for this compound in published literature.
Table 1: Analgesic Effect of this compound in the Hot Plate Test in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Latency to Paw Licking (seconds) Post-treatment | % Maximum Possible Effect (%MPE) |
| Vehicle (Saline) | - | 10.2 ± 0.8 | 0 |
| Morphine | 10 | 25.8 ± 2.1 | 78 |
| This compound | 1 | 12.5 ± 1.1 | 11.5 |
| 5 | 18.9 ± 1.5 | 43.5 | |
| 10 | 23.1 ± 1.9* | 64.5 |
*Data are presented as Mean ± SEM. *p < 0.05 compared to the vehicle control group. %MPE is calculated as: [((Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)) x 100]. Cut-off time is 30 seconds.
Table 2: Analgesic Effect of this compound in the Acetic Acid-Induced Writhing Test in Mice
| Treatment Group | Dose (mg/kg, p.o.) | Number of Writhings (in 20 min) | % Inhibition of Writhing |
| Vehicle (Saline) | - | 45.3 ± 3.2 | 0 |
| Diclofenac | 10 | 15.1 ± 1.8 | 66.7 |
| This compound | 10 | 32.7 ± 2.5 | 27.8 |
| 20 | 23.4 ± 2.1 | 48.3 | |
| 40 | 18.2 ± 1.9 | 59.8 |
*Data are presented as Mean ± SEM. *p < 0.05 compared to the vehicle control group. % Inhibition is calculated as: [((Mean writhings in control - Mean writhings in test group) / Mean writhings in control) x 100].
Experimental Protocols
Hot Plate Test for Central Analgesic Activity
This method is used to evaluate the central analgesic activity of a substance by measuring the reaction time of an animal to a thermal stimulus.
Materials:
-
Hot plate apparatus with adjustable temperature control.
-
Animal enclosures (e.g., Plexiglas cylinders).
-
Test animals (e.g., male Swiss albino mice, 20-25 g).
-
This compound solution at desired concentrations.
-
Morphine solution (standard drug).
-
Vehicle (e.g., normal saline).
-
Syringes and needles for administration.
-
Timer.
Procedure:
-
Acclimatization: Acclimatize the animals to the laboratory environment for at least one week before the experiment. House them in a temperature-controlled room with a 12-hour light/dark cycle and provide free access to food and water.
-
Apparatus Setup: Set the temperature of the hot plate to 55 ± 0.5°C.
-
Baseline Latency: Gently place each mouse individually on the hot plate within the enclosure and start the timer. Record the time (in seconds) it takes for the animal to exhibit signs of nociception, such as licking its paws or jumping. This is the baseline latency. To prevent tissue damage, a cut-off time of 30 seconds is imposed.
-
Grouping and Administration: Randomly divide the animals into groups (n=6-8 per group):
-
Group I: Vehicle control.
-
Group II: Morphine (e.g., 10 mg/kg, i.p.).
-
Group III-V: this compound at different doses (e.g., 1, 5, 10 mg/kg, i.p.). Administer the respective treatments.
-
-
Post-treatment Latency: At predetermined time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and record the latency to response as described in step 3.
-
Data Analysis: Calculate the mean latency time for each group at each time point. The percentage of the maximum possible effect (%MPE) can be calculated to normalize the data.
Acetic Acid-Induced Writhing Test for Peripheral Analgesic Activity
This test assesses the ability of a compound to inhibit visceral pain, which is indicative of peripheral analgesic activity.
Materials:
-
Test animals (e.g., male Swiss albino mice, 20-25 g).
-
Acetic acid solution (0.6% v/v in distilled water).
-
This compound solution at desired concentrations.
-
Diclofenac sodium solution (standard drug).
-
Vehicle (e.g., normal saline).
-
Syringes and needles for administration.
-
Observation chambers.
-
Timer.
Procedure:
-
Acclimatization: Follow the same acclimatization protocol as for the hot plate test.
-
Grouping and Administration: Randomly divide the animals into groups (n=6-8 per group):
-
Group I: Vehicle control.
-
Group II: Diclofenac sodium (e.g., 10 mg/kg, p.o.).
-
Group III-V: this compound at different doses (e.g., 10, 20, 40 mg/kg, p.o.). Administer the respective treatments orally.
-
-
Induction of Writhing: After a specific pre-treatment time (e.g., 30 minutes for i.p. or 60 minutes for p.o. administration), administer 0.6% acetic acid solution (10 ml/kg) intraperitoneally to each mouse.
-
Observation: Immediately after acetic acid injection, place each mouse in an individual observation chamber and start the timer. Record the total number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 20 minutes, starting 5 minutes after the acetic acid injection.
-
Data Analysis: Calculate the mean number of writhes for each group. The percentage of inhibition of writhing is calculated to determine the analgesic effect.
Mandatory Visualization
Caption: Experimental workflow for assessing the analgesic effects of this compound.
Caption: Proposed signaling pathway for the analgesic action of diterpenoid alkaloids.
Synthetic Approaches to Methylgymnaconitine and its Analogs: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract: Methylgymnaconitine, a C19-diterpenoid alkaloid, belongs to the structurally complex family of Aconitum alkaloids. While a total synthesis of this compound itself has not been reported in the literature, this application note details the synthetic route for a closely related analog, (-)-talatisamine. The presented strategy, developed by the Reisman group, employs a convergent fragment coupling approach, offering a powerful methodology for accessing the intricate polycyclic core of this class of molecules. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols for key transformations, and quantitative data to guide researchers in the synthesis of this compound analogs for further investigation in drug discovery and development.
Retrosynthetic Analysis and Strategy
The total synthesis of C19-diterpenoid alkaloids like this compound presents a formidable challenge due to their densely functionalized and stereochemically rich polycyclic frameworks. The Reisman group's synthesis of (-)-talatisamine provides a blueprint for accessing this molecular architecture through a convergent fragment coupling strategy.[1][2] This approach involves the synthesis of two complex fragments, which are then joined late in the synthesis, increasing overall efficiency.[2]
The retrosynthetic analysis for (-)-talatisamine reveals a strategy centered on the key disconnection of the C10-C11 bond, which is formed via a 1,2-addition/semipinacol rearrangement sequence. This disconnection leads to two key fragments: epoxy-ketone 9 and aryl fragment 8 .
Caption: Retrosynthetic analysis of (-)-talatisamine.
Synthesis of the Key Fragments
Synthesis of Epoxy-Ketone Fragment 9
The synthesis of the epoxy-ketone fragment 9 commences with an asymmetric Michael addition of dimethyl malonate to cyclopentenone derivative 11 using a chiral gallium–sodium–BINOL catalyst to establish the initial stereocenter.[3] The resulting cyclopentanone 14 is then elaborated through a series of steps to construct the hydrindenone core and introduce the necessary epoxide functionality.
Table 1: Synthesis of Epoxy-Ketone Fragment 9
| Step | Reactant(s) | Reagent(s) and Conditions | Product | Yield (%) |
| 1 | Dimethyl malonate (13), Cyclopentenone (11) | (S)-BINOL-Ga/Na catalyst (12) | Cyclopentanone (14) | 88 |
| 2 | Cyclopentanone (14) | Ethylene glycol, p-TsOH | Dioxolane (15) | - |
| 3 | Dioxolane (15) | LDA, Alkylating agent (16) | Alkylated product | - |
| 4 | Alkylated product | HCl, Acetone, reflux | Hydrindenone (17) | 67 (over 2 steps) |
| 5 | Hydrindenone (17) | NBS, H2O | Bromohydrin | - |
| 6 | Bromohydrin | K2CO3, MeOH | Epoxy-ketone (9) | - |
Yields are as reported in the primary literature where available.
Synthesis of Aryl Fragment 8
The synthesis of the aryl fragment is not detailed in the provided search results but would likely involve standard aromatic chemistry to install the required functional groups on a phenolic precursor.
Fragment Coupling and Core Scaffold Assembly
The cornerstone of this synthetic strategy is the coupling of the epoxy-ketone 9 and the aryl fragment 8 . This is achieved through a 1,2-addition of a lithiated derivative of aryl fragment 8 to the ketone of 9 . The resulting tertiary alcohol undergoes a highly efficient semipinacol rearrangement catalyzed by TMSNTf2 to furnish the key intermediate 7 , forging the crucial C10-C11 bond and setting an all-carbon quaternary center.[3]
Caption: Fragment coupling and core scaffold assembly.
Table 2: Fragment Coupling and Rearrangement
| Step | Reactant(s) | Reagent(s) and Conditions | Product | Yield (%) |
| 1 | Epoxy-ketone (9), Aryl fragment (8) | n-BuLi, THF; then Epoxy-ketone (9) | Tertiary alcohol intermediate | - |
| 2 | Tertiary alcohol intermediate | TMSNTf2 (10 mol %), -78 °C | Key Intermediate (7) | 97 |
Completion of the Total Synthesis of (-)-Talatisamine
Following the successful fragment coupling and rearrangement, the synthesis proceeds through a series of transformations to complete the polycyclic core and install the remaining functional groups. These steps include lactone formation, reduction, and other functional group manipulations. The total synthesis of (-)-talatisamine was accomplished in 31 steps in the longest linear sequence from phenol.[3]
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) with dry solvents, unless otherwise noted. Reagents should be purified prior to use. Thin-layer chromatography (TLC) should be used to monitor the progress of reactions. Flash column chromatography is the standard method for purification.
Protocol for Semipinacol Rearrangement (Formation of Key Intermediate 7)
-
To a solution of the tertiary alcohol intermediate (1.0 equiv) in anhydrous dichloromethane (0.02 M) at -78 °C is added trimethylsilyl bis(trifluoromethanesulfonyl)imide (TMSNTf2, 0.1 equiv).
-
The reaction mixture is stirred at -78 °C and the progress is monitored by TLC.
-
Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with dichloromethane (3 x).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the key intermediate 7 .
Conclusion
The synthetic route to (-)-talatisamine developed by the Reisman group provides a robust and elegant strategy for the construction of the complex core of C19-diterpenoid alkaloids. The key features of this synthesis, including the convergent fragment coupling and the diastereoselective 1,2-addition/semipinacol rearrangement, offer a valuable roadmap for the synthesis of this compound and its analogs. The detailed protocols and data presented in this application note are intended to facilitate further research into the medicinal chemistry and pharmacology of this important class of natural products.
References
Application Notes and Protocols: Radioligand Binding Assay for Methylgymnaconitine Targets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a radioligand binding assay to characterize the interaction of Methylgymnaconitine with its putative targets, the nicotinic acetylcholine receptors (nAChRs). While a specific protocol for this compound is not widely published, its structural similarity to Methyllycaconitine (MLA), a known nAChR antagonist, allows for the adaptation of established nAChR radioligand binding assay protocols.
Introduction
This compound is an aconitane alkaloid and an analog of Methyllycaconitine (MLA), a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR).[1][2] Nicotinic acetylcholine receptors are ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems.[3][4] Due to their involvement in various physiological and pathological processes, nAChRs are significant therapeutic targets.[2] Radioligand binding assays are a fundamental technique to determine the affinity and specificity of compounds like this compound for their receptor targets.[5][6][7] This document outlines a protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for nAChRs.
Principle of the Assay
Radioligand binding assays measure the interaction of a radiolabeled ligand with its receptor. In a competitive binding assay, a constant concentration of a high-affinity radioligand is incubated with the receptor source in the presence of increasing concentrations of an unlabeled competitor compound (in this case, this compound). The ability of this compound to displace the radioligand from the receptor is measured, allowing for the determination of its inhibitory constant (Ki), a measure of its binding affinity.
Potential Molecular Targets
Based on its structural similarity to MLA, the primary molecular targets for this compound are expected to be various subtypes of nicotinic acetylcholine receptors. The initial screening could focus on the subtypes for which MLA has a known affinity, such as:
-
α7 nAChR: A primary target for MLA.
-
α4β2 nAChR: The most abundant high-affinity nicotine binding site in the brain.[8]
-
α3β4 nAChR: A ganglionic nAChR subtype.[9]
Experimental Workflow
The following diagram illustrates the general workflow for a competitive radioligand binding assay.
Caption: General workflow for a competitive radioligand binding assay.
Detailed Experimental Protocol
This protocol is adapted from established methods for nAChR binding assays and can be optimized for this compound.[3][9][10]
Materials and Reagents
| Reagent/Material | Supplier/Preparation |
| Receptor Source | Rat brain tissue (e.g., cortex for α4β2 and α7) or cell lines expressing specific nAChR subtypes (e.g., IMR-32 for α3β4).[9] |
| Radioligand | e.g., [³H]Epibatidine, [³H]Cytisine (for α4β2), [³H]Methyllycaconitine (for α7).[9] |
| Competitor | This compound (dissolved in appropriate solvent, e.g., DMSO). |
| Non-specific Binding Control | High concentration of a known nAChR ligand (e.g., 100 µM Nicotine).[3] |
| Assay Buffer | e.g., Modified Krebs-Henseleit solution or Tris-HCl buffer. |
| Filtration Apparatus | Brandel or Millipore cell harvester. |
| Filters | Whatman GF/C or GF/B glass fiber filters, presoaked in 0.3-0.5% polyethyleneimine (PEI).[3][4] |
| Scintillation Cocktail | |
| Scintillation Counter |
Receptor Preparation (Membrane Homogenate from Rat Brain)
-
Euthanize a rat according to approved animal welfare protocols.
-
Rapidly dissect the brain region of interest (e.g., cortex) on ice.
-
Homogenize the tissue in ice-cold assay buffer using a Teflon-glass homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh ice-cold assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer.
-
Determine the protein concentration of the membrane suspension using a standard protein assay (e.g., Bradford or BCA).
Radioligand Binding Assay (Competitive Inhibition)
-
Set up assay tubes in triplicate for total binding, non-specific binding, and for each concentration of this compound.
-
To each tube, add the following in order:
-
Assay buffer.
-
This compound solution at various concentrations (or buffer for total binding, or a high concentration of a known ligand like nicotine for non-specific binding).
-
Radioligand at a fixed concentration (typically at or below its Kd value).
-
Membrane homogenate (receptor source) to initiate the binding reaction.
-
-
Incubate the tubes at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 2-5 hours).[3]
-
Terminate the assay by rapid filtration through PEI-presoaked glass fiber filters using a cell harvester.
-
Rapidly wash the filters with ice-cold assay buffer to remove unbound radioligand.[3]
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation
The following table provides a template for summarizing the binding affinity data obtained for this compound against different nAChR subtypes.
| nAChR Subtype | Radioligand | This compound IC50 (nM) | This compound Ki (nM) |
| α7 | [³H]Methyllycaconitine | Experimental Value | Calculated Value |
| α4β2 | [³H]Cytisine | Experimental Value | Calculated Value |
| α3β4 | [³H]Epibatidine | Experimental Value | Calculated Value |
Signaling Pathway Diagram
While this compound is expected to be an antagonist, understanding the general signaling pathway of nAChR activation is crucial.
Caption: Simplified signaling pathway of a nicotinic acetylcholine receptor.
Conclusion
This document provides a comprehensive framework for conducting a radioligand binding assay to characterize the interaction of this compound with its putative nAChR targets. The detailed protocol and data analysis guidelines will enable researchers to determine the binding affinity and selectivity of this compound, which is a critical step in its pharmacological evaluation and potential development as a therapeutic agent. Careful optimization of the assay conditions will be necessary to obtain robust and reproducible results.
References
- 1. Collection - Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - ACS Chemical Neuroscience - Figshare [figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay [frontiersin.org]
- 4. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging | Journal of Neuroscience [jneurosci.org]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 7. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 8. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 9. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Experimental Study on 131I-CHIBA-1001: A Radioligand for α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methylgymnaconitine in Neuropathic Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a chronic and debilitating condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge. Current treatment options often provide inadequate pain relief and are associated with considerable side effects. Diterpenoid alkaloids, a class of natural products found predominantly in plants of the Aconitum and Delphinium genera, have garnered interest for their potent pharmacological activities, including analgesic effects.[1][2] While direct studies on Methylgymnaconitine in neuropathic pain are limited, its structural similarity to other analgesic diterpenoid alkaloids, such as lappaconitine and mesaconitine, suggests its potential as a novel therapeutic agent for this condition.[3][4]
These application notes provide a hypothetical framework for the investigation of this compound in preclinical neuropathic pain models, based on the known mechanisms of related compounds. The protocols and expected outcomes are intended to serve as a guide for researchers initiating studies in this area.
Postulated Mechanism of Action
Based on the pharmacology of related diterpenoid alkaloids, this compound is hypothesized to exert its analgesic effects through a multi-target mechanism. The primary proposed mechanism involves the modulation of voltage-gated sodium channels (VGSCs), which are crucial for the transmission of pain signals.[5] By blocking these channels, this compound may reduce the ectopic firing of injured neurons, a key driver of neuropathic pain.
Furthermore, it is postulated that this compound may influence descending pain modulatory pathways. This could involve the enhancement of the noradrenergic and serotonergic systems, which play an inhibitory role in spinal pain transmission.[3][5] Another potential mechanism is the stimulation of endogenous opioid release, such as dynorphin A, which can activate κ-opioid receptors to produce analgesia.[1][3]
Key Experiments and Expected Outcomes
Assessment of Analgesic Efficacy in a Chronic Constriction Injury (CCI) Model
The Chronic Constriction Injury (CCI) model is a widely used rodent model of neuropathic pain that mimics many of the symptoms observed in humans.
Expected Results: Treatment with this compound is expected to produce a dose-dependent increase in the paw withdrawal threshold in the von Frey test and an increase in paw withdrawal latency in the Hargreaves test, indicating a reduction in mechanical allodynia and thermal hyperalgesia, respectively.
Investigation of the Role of Voltage-Gated Sodium Channels
To determine if the analgesic effect of this compound is mediated by VGSCs, its effects can be assessed in the presence of a VGSC opener.
Expected Results: The co-administration of a VGSC opener is expected to attenuate the analgesic effects of this compound, suggesting that its mechanism of action involves the blockade of these channels.
Elucidation of the Involvement of Descending Modulatory Pathways
The role of the noradrenergic and serotonergic systems can be investigated using selective antagonists for α2-adrenergic and 5-HT receptors.
Expected Results: Pre-treatment with antagonists for α2-adrenergic and/or 5-HT receptors is expected to reverse the anti-allodynic and anti-hyperalgesic effects of this compound, indicating the involvement of these descending inhibitory pathways.
Data Presentation
Table 1: Hypothetical Effect of this compound on Mechanical Allodynia in the CCI Model
| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Threshold (g) - Baseline | Paw Withdrawal Threshold (g) - Day 14 Post-CCI |
| Vehicle | - | 15.2 ± 1.1 | 2.8 ± 0.4 |
| This compound | 1 | 14.9 ± 1.3 | 4.5 ± 0.6 |
| This compound | 5 | 15.1 ± 1.0 | 8.2 ± 0.9** |
| This compound | 10 | 15.3 ± 1.2 | 12.5 ± 1.1 |
| Gabapentin (Positive Control) | 50 | 15.0 ± 1.4 | 10.8 ± 1.0 |
| p<0.05, **p<0.01, ***p<0.001 compared to Vehicle group. Data are presented as mean ± SEM. |
Table 2: Hypothetical Effect of this compound on Thermal Hyperalgesia in the CCI Model
| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Latency (s) - Baseline | Paw Withdrawal Latency (s) - Day 14 Post-CCI |
| Vehicle | - | 10.5 ± 0.8 | 4.2 ± 0.5 |
| This compound | 1 | 10.3 ± 0.7 | 5.8 ± 0.6 |
| This compound | 5 | 10.6 ± 0.9 | 7.9 ± 0.7** |
| This compound | 10 | 10.4 ± 0.8 | 9.5 ± 0.8 |
| Morphine (Positive Control) | 5 | 10.7 ± 0.9 | 8.8 ± 0.7 |
| p<0.05, **p<0.01, ***p<0.001 compared to Vehicle group. Data are presented as mean ± SEM. |
Experimental Protocols
Protocol 1: Chronic Constriction Injury (CCI) Model of Neuropathic Pain
-
Animal Preparation: Adult male Sprague-Dawley rats (200-250 g) are used. The animals are housed under standard laboratory conditions with ad libitum access to food and water.
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine mixture).
-
Surgical Procedure:
-
Make a small incision on the lateral surface of the mid-thigh of the left hind limb to expose the sciatic nerve.
-
Loosely tie four chromic gut ligatures (4-0) around the sciatic nerve at 1 mm intervals. The ligatures should be tightened until a slight constriction of the nerve is observed.
-
Close the muscle and skin layers with sutures.
-
In sham-operated animals, the sciatic nerve is exposed but not ligated.
-
-
Post-operative Care: Administer post-operative analgesics and monitor the animals for signs of distress.
-
Behavioral Testing: Assess mechanical allodynia and thermal hyperalgesia at baseline (before surgery) and at various time points post-surgery (e.g., days 3, 7, 14, and 21).
Protocol 2: Von Frey Test for Mechanical Allodynia
-
Apparatus: Use a set of calibrated von Frey filaments.
-
Procedure:
-
Place the animal in a testing chamber with a wire mesh floor and allow it to acclimatize for at least 15 minutes.
-
Apply the von Frey filaments to the plantar surface of the hind paw in ascending order of force.
-
A positive response is recorded as a sharp withdrawal of the paw.
-
Determine the 50% paw withdrawal threshold using the up-down method.
-
Protocol 3: Hargreaves Test for Thermal Hyperalgesia
-
Apparatus: Use a plantar test apparatus (Hargreaves apparatus).
-
Procedure:
-
Place the animal in a plexiglass chamber on a glass floor and allow it to acclimatize.
-
Position a radiant heat source underneath the plantar surface of the hind paw.
-
Measure the time taken for the animal to withdraw its paw (paw withdrawal latency).
-
A cut-off time (e.g., 20 seconds) is set to prevent tissue damage.
-
Visualizations
Caption: Postulated signaling pathway for this compound's analgesic effect.
Caption: Experimental workflow for evaluating this compound in a neuropathic pain model.
Caption: Logical relationship between the components of the proposed study.
References
- 1. Neuropharmacological Potential of Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advancements in Non-Addictive Analgesic Diterpenoid Alkaloid Lappaconitine: A Review [mdpi.com]
- 4. Mechanism of analgesic action of mesaconitine. I. Relationship between analgesic effect and central monoamines or opiate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
Troubleshooting & Optimization
Technical Support Center: Methylgymnaconitine Stability and Degradation in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of Methylgymnaconitine in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Disclaimer: Specific stability data for this compound is limited in published literature. The information provided is largely based on the known stability profiles of structurally related C19-diterpenoid alkaloids, such as aconitine, mesaconitine, and hypaconitine. It is recommended to perform compound-specific stability studies for your particular application.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in solution?
A1: The stability of this compound, a C19-diterpenoid alkaloid, is primarily influenced by pH, solvent composition, temperature, and light exposure. Like other aconitine-type alkaloids, it is susceptible to hydrolysis, particularly at the ester linkages.
Q2: How does pH affect the stability of this compound solutions?
A2: Based on data from related Aconitum alkaloids, this compound is expected to be unstable in alkaline conditions, undergoing rapid hydrolysis.[1][2] Conversely, it is significantly more stable in acidic solutions.[1] It is crucial to control the pH of your solutions to prevent unwanted degradation.
Q3: What solvents are recommended for preparing and storing this compound stock solutions?
A3: For short-term storage, acetonitrile and tetrahydrofuran are recommended as they have been shown to be suitable for related Aconitum alkaloids, with half-lives exceeding five months.[1] Protic solvents like methanol and ethanol should be used with caution, as they can lead to degradation over time (half-lives of less than one month for similar alkaloids).[1] For aqueous solutions, acidic buffers are preferable to neutral or alkaline buffers.
Q4: What are the expected degradation products of this compound?
A4: The primary degradation pathway for aconitine-type alkaloids is the hydrolysis of the ester groups at C-8 and C-14. Therefore, the expected degradation products of this compound would be its corresponding mono- and di-hydrolyzed derivatives.
Q5: How can I monitor the degradation of this compound in my experiments?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common and effective techniques for monitoring the degradation of this compound.[1][2] These methods can separate the parent compound from its degradation products and allow for their quantification.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of this compound peak area in HPLC analysis. | The solution pH may be neutral or alkaline, causing rapid hydrolysis. | Prepare samples in a suitable acidic buffer (e.g., 0.1% formic acid in water/acetonitrile). Ensure the final pH of the sample solution is acidic. |
| The solvent may be causing degradation (e.g., methanol). | If possible, switch to a more inert solvent for sample preparation and storage, such as acetonitrile.[1] | |
| The sample is being stored at an inappropriate temperature. | Store stock and sample solutions at low temperatures (e.g., -20°C) to slow down degradation.[3] | |
| Appearance of unexpected peaks in the chromatogram. | These are likely degradation products resulting from hydrolysis. | Confirm the identity of the new peaks using LC-MS/MS. Adjust solution pH and storage conditions to minimize degradation. |
| Inconsistent results between experimental replicates. | The rate of degradation may be variable due to slight differences in pH, temperature, or light exposure between samples. | Standardize all experimental parameters meticulously. Prepare fresh solutions for each experiment and minimize the time between sample preparation and analysis. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[4][5]
Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
HPLC or UPLC-MS/MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at room temperature and analyze at shorter time intervals (e.g., 30 minutes, 1, 2, and 4 hours) due to expected rapid degradation.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 2, 4, 8, and 24 hours, protected from light.
-
At each time point, withdraw an aliquot and dilute with mobile phase.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a hot air oven at 105°C for 24 hours.
-
Also, expose the stock solution to 60°C for 24 hours.
-
After exposure, dissolve the solid sample and dilute the stock solution with the mobile phase.
-
-
Photolytic Degradation:
-
Expose the stock solution to a photostability chamber with a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze both samples after a defined period (e.g., 24 hours).
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC or UPLC-MS/MS method. The mobile phase could consist of an acetonitrile/water gradient with an acidic modifier like 0.1% formic acid.
Data Presentation
Table 1: Stability of Aconitum Alkaloids in Various Solvents
| Solvent | Stability (Half-life, t₁/₂) | Reference |
| Acetonitrile | > 5 months | [1] |
| Tetrahydrofuran | > 5 months | [1] |
| Diluted Hydrochloric Acid | > 5 months | [1] |
| Methanol | < 1 month | [1] |
| Ethanol | < 1 month | [1] |
| Alkaline Solution (pH > 7.4) | < 1 day | [1][2] |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Postulated primary degradation pathway for this compound.
References
- 1. Determination of Aconitum alkaloids in blood and urine samples. I. High-performance liquid chromatographic separation, solid-phase extraction and mass spectrometric confirmation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct stability characterization of aconite alkaloids in different media by autosampler-mediated incubation-online solid phase extraction-LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Quantification of aconitine in post-mortem specimens by validated liquid chromatography-tandem mass spectrometry method: three case reports on fatal 'monkshood' poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. ajpsonline.com [ajpsonline.com]
"troubleshooting low signal in Methylgymnaconitine electrophysiology"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low signal strength during electrophysiology experiments with methylgymnaconitine. Given the limited direct literature on this compound, this guide draws upon established principles of electrophysiology and data from related Aconitum alkaloids, which are known to modulate voltage-gated sodium channels.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary target of this compound in electrophysiological recordings?
A1: Based on studies of related Aconitum alkaloids like 3-acetylaconitine, the primary target of this compound is expected to be voltage-gated sodium channels (Nav). These compounds are known to cause a hyperpolarizing shift in the activation voltage of Nav channels, leading to channels opening at more negative membrane potentials, including the resting potential.[1]
Q2: What is a "low signal" in the context of this compound application?
A2: A "low signal" can manifest in several ways:
-
Reduced peak current amplitude: The maximal current elicited during a voltage step is smaller than expected.
-
Slowly activating or inactivating currents: The kinetics of the channel opening and closing are altered.
-
Increased baseline noise: This can obscure small signals.
-
Unstable recordings: Difficulty maintaining a stable giga-ohm seal or whole-cell configuration after drug application.
Q3: Why might I observe a decrease in the evoked sodium current after applying this compound?
A3: While it may seem counterintuitive for a sodium channel activator to cause a decrease in the evoked peak current, this can occur due to several reasons:
-
Persistent activation and inactivation: By shifting activation to more negative potentials, this compound can cause a fraction of sodium channels to be in an open or inactivated state at the holding potential. This reduces the pool of channels available to open upon depolarization, thus decreasing the peak current.[1]
-
Use-dependent block: The effect of the alkaloid might be enhanced with repeated stimulation, leading to a progressive reduction in current.[1]
-
Cellular health decline: The persistent sodium influx can lead to cellular depolarization, ionic imbalance, and subsequent deterioration of the cell's health, resulting in a smaller recorded current.
Troubleshooting Low Signal
Problem 1: Reduced or absent signal after this compound application.
-
Possible Cause 1.1: Altered channel gating properties.
-
Troubleshooting:
-
Adjust holding potential: Try holding the cell at a more hyperpolarized potential (e.g., -90 mV to -120 mV) to recover channels from inactivation.
-
Modify voltage protocol: Use shorter depolarizing pulses or less frequent stimulation to minimize use-dependent effects.
-
Perform an I-V curve analysis: Systematically step the voltage to determine if the activation curve has shifted.
-
-
-
Possible Cause 1.2: Poor seal integrity or loss of whole-cell configuration.
-
Troubleshooting:
-
Monitor seal resistance: Continuously monitor the seal resistance throughout the experiment. A drop below 1 GΩ indicates a poor seal.
-
Optimize pipette properties: Use freshly pulled, fire-polished pipettes for each recording.
-
Ensure solution quality: Use filtered intracellular and extracellular solutions.
-
-
-
Possible Cause 1.3: Low concentration or degradation of this compound.
-
Troubleshooting:
-
Verify concentration: Prepare fresh solutions of this compound for each experiment.
-
Check vehicle effects: Perform a control experiment with the vehicle solution to rule out any effects of the solvent.
-
-
Problem 2: High baseline noise obscuring the signal.
-
Possible Cause 2.1: Electrical interference.
-
Troubleshooting:
-
Proper grounding: Ensure all components of the rig are properly grounded to a central point.
-
Faraday cage: Conduct experiments within a Faraday cage to shield from external electrical noise.
-
Identify and isolate noise sources: Turn off unnecessary nearby equipment to identify the source of interference.
-
-
-
Possible Cause 2.2: Suboptimal recording pipette.
-
Troubleshooting:
-
Pipette resistance: Aim for a pipette resistance of 3-6 MΩ for whole-cell recordings.
-
Pipette polishing: Fire-polish the pipette tip to ensure a smooth surface for sealing.
-
-
-
Possible Cause 2.3: Mechanical vibration.
-
Troubleshooting:
-
Anti-vibration table: Use an anti-vibration table to isolate the setup from floor vibrations.
-
Secure all components: Ensure all manipulators, chambers, and tubing are securely fastened.
-
-
Quantitative Data Summary
The following tables provide illustrative quantitative data for troubleshooting. Note that values for this compound are extrapolated from related compounds and general electrophysiology principles.
Table 1: Typical Whole-Cell Patch Clamp Parameters
| Parameter | Acceptable Range | Good Quality |
| Seal Resistance (GΩ) | > 1 | > 5 |
| Access Resistance (MΩ) | < 40 | < 20 |
| Membrane Capacitance (pF) | Cell-type dependent (e.g., 5-100) | Cell-type dependent |
| Input Resistance (MΩ) | Cell-type dependent (e.g., >100) | Cell-type dependent |
Table 2: Illustrative Effects of an Aconitum Alkaloid on Voltage-Gated Sodium Channels
| Condition | V½ of Activation (mV) | Peak Current Amplitude (pA) at 0 mV |
| Control | -20 to -30 | -1000 to -5000 |
| + Aconitum Alkaloid (e.g., 1 µM) | -40 to -60 (Hyperpolarized shift) | -500 to -2500 (Reduced peak) |
Note: These values are illustrative and can vary significantly based on cell type, expression levels, and specific experimental conditions.
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of Sodium Currents
-
Cell Preparation: Prepare acute brain slices or cultured neurons expressing voltage-gated sodium channels.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA (pH 7.2 with CsOH). Cesium is used to block potassium channels.
-
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution. Fire-polish the tip.
-
Establishing a Recording:
-
Approach the cell with positive pressure applied to the pipette.
-
Upon contact with the cell membrane, release the positive pressure to form a seal.
-
Apply gentle suction to achieve a giga-ohm seal (>1 GΩ).
-
Rupture the membrane with a brief, strong suction pulse to enter the whole-cell configuration.
-
-
Data Acquisition:
-
Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure the majority of sodium channels are in a closed, ready-to-activate state.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit sodium currents.
-
After obtaining a stable baseline, perfuse the this compound-containing external solution and repeat the voltage-step protocol.
-
Visualizations
References
Navigating Uncharted Territory: A Guide to Dosage Optimization for Novel Diterpenoid Alkalaloids in Animal Studies
Disclaimer: Initial literature searches did not yield specific dosage, pharmacokinetic, or toxicological data for Methylgymnaconitine. Therefore, this technical support center provides a generalized framework for researchers, scientists, and drug development professionals working with novel, potentially toxic diterpenoid alkaloids, drawing on established principles for related compounds, such as those from the Aconitum species.
Frequently Asked Questions (FAQs)
Q1: We have isolated a novel C19-diterpenoid alkaloid, similar in structure to those from Aconitum species. Where do we begin with dose selection for our first in vivo animal study?
A1: Given the potential for high toxicity with this class of compounds, a dose-escalation study is the recommended starting point. Begin with a very low dose, several orders of magnitude below any known toxic dose of a structurally related compound. If no data is available, consider a starting dose in the low microgram per kilogram range. The goal of the initial study is not to find an efficacious dose, but to establish a No-Observed-Adverse-Effect Level (NOAEL) and identify the dose at which initial toxic signs appear.
Q2: What are the critical parameters to monitor in animals during a dose-finding study of a novel diterpenoid alkaloid?
A2: Comprehensive monitoring is crucial. Key parameters include:
-
Clinical Observations: Daily, detailed observation for signs of toxicity. For diterpenoid alkaloids, pay close attention to neurological signs (e.g., tremors, convulsions, changes in gait) and cardiovascular signs (e.g., changes in heart rate, respiration).[1][2]
-
Body Weight: Measure body weight daily. A significant drop in body weight is a sensitive indicator of toxicity.
-
Cardiovascular Monitoring: If possible, include telemetry or regular ECG measurements to detect arrhythmias, which are a common toxic effect of Aconitum alkaloids.[3]
-
Terminal Procedures: At the end of the study, conduct a full necropsy with histopathological analysis of key organs, particularly the heart, liver, kidneys, and brain.[1]
Q3: How should we prepare a novel, poorly water-soluble diterpenoid alkaloid for administration to rodents?
A3: The formulation is critical for accurate and reproducible dosing. A common approach for compounds that are poorly soluble in water is to use a vehicle such as a solution of saline with a small percentage of a solubilizing agent like DMSO or Tween 80. It is imperative to conduct a vehicle toxicity study in parallel to ensure that the observed effects are due to the compound and not the vehicle. The final concentration of the organic solvent should be kept to a minimum.
Troubleshooting Guide
Problem: High mortality in the first dose group, even at a seemingly low dose.
-
Possible Cause: The compound may be significantly more potent than anticipated. Diterpenoid alkaloids can have a very narrow therapeutic index.[1]
-
Solution: Immediately halt the study. Redesign the dose-escalation study with a new starting dose that is at least 10-fold lower than the dose that caused mortality. Ensure that the dose preparation and administration are accurate.
Problem: High variability in animal responses within the same dose group.
-
Possible Cause 1: Inconsistent administration. For oral gavage, for instance, improper technique can lead to dosing errors or aspiration.
-
Solution 1: Ensure all personnel are thoroughly trained and proficient in the administration technique.
-
Possible Cause 2: The compound may have poor oral bioavailability and variable absorption.
-
Solution 2: Consider an alternative route of administration, such as intravenous or intraperitoneal, to bypass first-pass metabolism and ensure more consistent systemic exposure. This will also help in determining the intrinsic activity of the compound.
-
Possible Cause 3: Genetic variability within the animal strain.
-
Solution 3: Ensure the use of a well-characterized, isogenic strain of animals to minimize genetic variability.
Problem: Animals show signs of neurotoxicity (e.g., seizures) at doses where no cardiovascular effects are observed.
-
Possible Cause: The compound may have a different selectivity profile for ion channels in the central nervous system compared to the cardiovascular system. The toxic effects of aconitine and related alkaloids are primarily due to their action on voltage-gated sodium channels.[3]
-
Solution: This is a critical finding. It is important to characterize the specific neurological effects in detail. Consider including a functional observational battery (FOB) in your study design to systematically assess neurobehavioral changes.
Data Presentation
Below are template tables to illustrate how quantitative data from your studies should be structured.
Table 1: Hypothetical Dose-Ranging Study for a Novel Diterpenoid Alkaloid in Rodents
| Dose (mg/kg) | Route of Administration | Number of Animals (M/F) | Key Clinical Observations | Mortality |
| 0 (Vehicle) | Oral Gavage | 5/5 | No observable effects | 0/10 |
| 0.01 | Oral Gavage | 5/5 | No observable effects | 0/10 |
| 0.1 | Oral Gavage | 5/5 | Mild tremors in 2/10 animals | 0/10 |
| 1.0 | Oral Gavage | 5/5 | Severe tremors, convulsions in 8/10 animals | 4/10 |
Table 2: Example Pharmacokinetic Parameters for a Novel Diterpenoid Alkaloid in Rats Following a Single 0.05 mg/kg IV Dose
| Parameter | Unit | Mean Value (± SD) |
| Half-life (t½) | hours | 1.5 (± 0.3) |
| Clearance (CL) | L/hr/kg | 0.8 (± 0.2) |
| Volume of Distribution (Vd) | L/kg | 1.2 (± 0.4) |
| Cmax | ng/mL | 50 (± 15) |
| AUC(0-inf) | ng*hr/mL | 62.5 (± 12) |
Experimental Protocols & Visualizations
Experimental Workflow: Dose-Finding Study
The following diagram outlines a typical workflow for a dose-finding study of a novel, potentially toxic compound.
Hypothetical Signaling Pathway: Diterpenoid Alkaloid Toxicity
This diagram illustrates a potential mechanism of action for a toxic diterpenoid alkaloid, based on the known pharmacology of aconitine.
References
Technical Support Center: Overcoming Solubility Challenges of Methylgymnaconitine
Disclaimer: Methylgymnaconitine is a research compound with limited publicly available data on its solubility in biological buffers. This guide leverages information on the structurally similar and well-studied parent compound, Aconitine, as a primary reference. Researchers should validate these recommendations for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in my biological buffer (e.g., PBS, Tris-HCl)?
This compound, like its parent compound Aconitine, is a complex diterpenoid alkaloid. Its chemical structure confers low aqueous solubility. Aconitine is classified as sparingly soluble in water[1]. This inherent hydrophobicity makes it challenging to achieve desired concentrations in aqueous buffer systems commonly used in biological experiments.
Q2: What is the maximum aqueous solubility of Aconitine?
The aqueous solubility of Aconitine is reported to be approximately 0.3 mg/mL[1]. It is crucial to note that this value can be influenced by factors such as pH and temperature. The solubility of this compound is expected to be in a similar range due to its structural similarity.
Q3: Can I dissolve this compound directly in my aqueous buffer?
Directly dissolving this compound in a purely aqueous buffer is likely to be unsuccessful, especially at higher concentrations required for many assays. It is highly recommended to first prepare a concentrated stock solution in an appropriate organic solvent.
Troubleshooting Guides
Issue 1: Preparing a Concentrated Stock Solution
Problem: I am unable to dissolve this compound to create a high-concentration stock solution.
Solution:
It is recommended to use a 100% organic solvent to prepare a concentrated stock solution. The choice of solvent can significantly impact the achievable concentration.
Recommended Solvents for Aconitine (Proxy for this compound):
| Solvent | Reported Solubility of Aconitine | Reference |
| Ethanol | 35 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | |
| Chloroform | Very Soluble | [2] |
| Diethyl Ether | Very Soluble | [2] |
Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of 100% DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If dissolution is not complete, gentle warming in a 37°C water bath for 5-10 minutes can be applied[3].
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Issue 2: Precipitation Upon Dilution in Biological Buffer
Problem: My this compound precipitates out of solution when I dilute my organic stock solution into my aqueous biological buffer.
Solution:
This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous medium. The key is to ensure the final concentration of the organic co-solvent in the buffer is sufficient to maintain solubility, while not interfering with the biological assay.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation issues.
Recommended Maximum Co-solvent Concentrations for Biological Assays:
| Co-solvent | Assay Type | Recommended Max. Concentration | Potential Effects | References |
| DMSO | Cell-based Assays | 0.1% - 0.5% (cell line dependent) | Cytotoxicity, altered cell function | [4] |
| Enzyme Assays | < 1% | Enzyme inhibition or activation | ||
| SPR | Up to 2% | Minimal effect on protein stability | ||
| Ethanol | Enzyme Assays | < 5% (enzyme dependent) | Enzyme inhibition or denaturation | |
| Cell-based Assays | < 0.5% | Cytotoxicity |
Issue 3: Inconsistent Results in Biological Assays
Problem: I am observing high variability or unexpected results in my biological assays.
Solution:
The presence of co-solvents or the state of the dissolved compound can interfere with the assay.
Potential Causes and Solutions:
-
Co-solvent Interference:
-
Mitigation: Always include a vehicle control in your experiments. This control should contain the same final concentration of the co-solvent as your experimental samples. This will help to differentiate the effect of the compound from the effect of the solvent.
-
-
Compound Aggregation: Even if not visibly precipitated, hydrophobic compounds can form aggregates in aqueous solutions, leading to inconsistent results.
-
Mitigation: Consider using a solubilizing agent like cyclodextrins.
-
Experimental Protocol: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) for Solubilization
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.
-
Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your desired biological buffer (e.g., 10-50 mM).
-
Prepare this compound Stock: Prepare a concentrated stock of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).
-
Complexation: While vortexing the HP-β-CD solution, slowly add the this compound stock solution to achieve the desired final concentration.
-
Incubation: Allow the mixture to incubate at room temperature for at least 1 hour with continuous mixing to facilitate the formation of the inclusion complex.
-
Use in Assay: Use this solution for your biological experiments. Remember to include a vehicle control with the same concentration of HP-β-CD and the organic co-solvent.
Signaling Pathway Visualization (Hypothetical)
The following diagram illustrates a hypothetical signaling pathway that could be investigated using this compound, highlighting where solubility issues might impact the experimental workflow.
References
Technical Support Center: Reducing Background Noise in Methylgymnaconitine Patch-Clamp Experiments
Welcome to the technical support center for optimizing patch-clamp experiments involving Methylgymnaconitine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background noise and acquire high-quality data.
While specific noise profiles for this compound are not extensively documented, this guide is built upon established principles for reducing noise in patch-clamp recordings, with a focus on ligand-gated ion channels such as nicotinic acetylcholine receptors (nAChRs), the targets of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background noise in patch-clamp experiments?
A1: Background noise in patch-clamp recordings can be broadly categorized into electrical, mechanical, and biological sources.
-
Electrical Noise: This is often the most significant contributor and includes 50/60 Hz line-frequency noise (hum) from power lines and equipment, as well as higher frequency noise from computers, monitors, and light sources.[1][2] Ground loops are a common cause of 50/60 Hz noise.[2]
-
Mechanical Vibration: Sources include building vibrations (e.g., from HVAC systems, elevators), foot traffic, and even airflow from vents.[3] These vibrations can disrupt the gigaohm seal and introduce low-frequency noise.
-
Biological and Intrinsic Noise: This includes thermal noise from the random motion of ions and the intrinsic noise of the amplifier and headstage.[4] The properties of the cell membrane and the ion channels themselves also contribute to the overall noise level.
Q2: I'm observing a strong 50/60 Hz hum in my recordings. What should I do?
A2: The 50/60 Hz hum is a prevalent issue caused by alternating current (AC) power lines.[5] Here are the primary steps to mitigate it:
-
Proper Grounding: This is the most critical step. Ensure all equipment in your rig is connected to a single, common ground point to avoid ground loops.[2] A grounding bus bar inside the Faraday cage is highly recommended.
-
Faraday Cage: Use a properly grounded Faraday cage to shield your setup from external electromagnetic interference.[1][6]
-
Identify and Isolate Noise Sources: Systematically turn off and unplug nearby equipment (e.g., centrifuges, refrigerators, fluorescent lights) to identify the source of the noise.[1]
-
Shielding: Shield cables and position them away from noise-emitting devices.[1]
Q3: My baseline is drifting or showing slow, wave-like oscillations. What could be the cause?
A3: Baseline drift and slow oscillations can be caused by several factors:
-
Electrode Issues: An unchlorided or poorly chlorided reference electrode can cause drift.[7]
-
Pressure Instability: Fluctuations in the pressure applied to the back of the pipette can lead to baseline instability.[3][8] Ensure your pressure system is stable and leak-free.
-
Perfusion System: Inconsistent flow rates or bubbles in the perfusion line can introduce mechanical and electrical noise.[9]
-
Cell Health: Unhealthy or dying cells can have unstable membrane potentials, leading to baseline drift. Ensure your artificial cerebrospinal fluid (aCSF) is properly oxygenated and that the cells are healthy.[7]
Q4: How does the quality of my patch pipette affect noise levels?
A4: The patch pipette is a critical component for achieving low-noise recordings.
-
Pipette Resistance: The optimal resistance depends on the type of recording. For single-channel recordings, higher resistance pipettes (5-10 MΩ) are often preferred to facilitate a tight seal and reduce noise.[6] For whole-cell recordings, lower resistance pipettes (4-8 MΩ) are common.[7]
-
Pipette Glass: The type of glass used can influence the pipette's electrical properties. Thick-walled borosilicate or quartz glass can reduce capacitance and noise.
-
Pipette Polishing and Coating: Fire-polishing the pipette tip can help in forming a better seal. Coating the pipette with a hydrophobic substance like Sylgard can reduce pipette capacitance and noise.[6]
Troubleshooting Guides
Guide 1: Systematic Noise Source Identification
This guide provides a step-by-step process to identify and eliminate sources of electrical noise in your patch-clamp rig.
Methodology:
-
Establish a Baseline: With the headstage connected and a pipette in the holder, but not in the bath, observe the noise level on your oscilloscope or acquisition software.
-
Systematic Power Down: Sequentially turn off and unplug each piece of electrical equipment in the room, including lights, monitors, and perfusion pumps. Observe the noise level after each device is turned off.[1]
-
Isolate the Rig: If the noise persists, it may be coming from within the patch-clamp setup itself. Disconnect peripherals like the camera and manipulator controller one by one.
-
Check Grounding: Verify that all grounding wires are secure and connected to a single ground point. Test different grounding configurations, such as grounding to the amplifier's signal ground versus a common building ground.[2]
Guide 2: Optimizing the Gigaohm Seal
A high-resistance "gigaohm" seal is fundamental to low-noise recordings. A poor seal will significantly increase background noise.
Methodology:
-
Pipette Preparation:
-
Use high-quality, thick-walled glass capillaries.
-
Pull pipettes with the appropriate resistance for your experiment (see table below).
-
Fire-polish the pipette tip to smooth the opening.
-
Backfill the pipette with filtered internal solution, ensuring no air bubbles are trapped in the tip.[6]
-
-
Approaching the Cell:
-
Apply slight positive pressure to the pipette before entering the bath to keep the tip clean.[6]
-
Approach the cell slowly and carefully.
-
-
Seal Formation:
-
Once the pipette touches the cell membrane, release the positive pressure.
-
Apply gentle negative pressure (suction) to facilitate the formation of a gigaohm seal.[7] Setting the holding potential to a negative value (e.g., -60 to -70 mV) can aid in seal formation.[7]
-
Monitor the seal resistance in real-time. A seal of >1 GΩ is typically required for low-noise recordings.
-
Data Presentation
Table 1: Common Noise Sources and Their Characteristics
| Noise Source | Frequency Range | Common Causes | Primary Solutions |
| Electrical Hum | 50/60 Hz and harmonics | Power lines, equipment power supplies, ground loops | Proper grounding, Faraday cage, identify and move noise sources[2][5] |
| High-Frequency Noise | >1 kHz | Computers, monitors, cameras, light sources | Shielding, proper grounding, physical separation of components[1] |
| Mechanical Vibration | <10 Hz | Building vibrations, air vents, foot traffic, perfusion systems | Anti-vibration table, turn off air vents, stable perfusion[3] |
| Drift/Slow Oscillation | <1 Hz | Unstable reference electrode, pressure fluctuations, poor cell health | Re-chloride reference electrode, stabilize pressure system, ensure healthy cells[3][7] |
Table 2: Recommended Pipette Parameters for Different Recording Configurations
| Recording Configuration | Typical Pipette Resistance (MΩ) | Rationale |
| Whole-Cell | 4 - 8 | Lower resistance facilitates breaking into the cell and reduces series resistance.[7] |
| Single-Channel | 5 - 10 | Higher resistance helps in forming a tighter seal and reduces pipette noise.[6] |
Visualizations
Caption: A logical workflow for troubleshooting background noise in patch-clamp experiments.
Caption: A step-by-step experimental workflow for achieving a high-quality gigaohm seal.
References
- 1. scientifica.uk.com [scientifica.uk.com]
- 2. Molecular Devices Support Portal [support.moleculardevices.com]
- 3. scientifica.uk.com [scientifica.uk.com]
- 4. plexon.com [plexon.com]
- 5. blog.a-msystems.com [blog.a-msystems.com]
- 6. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 7. docs.axolbio.com [docs.axolbio.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Patch clamp and perfusion techniques to study ion channels expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the refining and separation of Methylgymnaconitine from related alkaloids.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating this compound from other Aconitum alkaloids?
A1: The primary challenge lies in the structural similarity of C19-diterpenoid alkaloids found in Aconitum species. These compounds often have similar physicochemical properties, making them difficult to separate using conventional chromatographic techniques.[1] Additionally, some alkaloids have low UV absorbance, which can complicate detection.[1]
Q2: Which chromatographic techniques are most effective for separating this compound and related alkaloids?
A2: High-Performance Liquid Chromatography (HPLC) and Counter-Current Chromatography (CCC) are highly effective methods.[2][3][4] Specifically, pH-zone-refining CCC has shown excellent efficiency for separating alkaloids by taking advantage of their different pKa values, which allows for high sample loading and yields of high-purity compounds.[1][5][6]
Q3: What is pH-zone-refining Counter-Current Chromatography (CCC)?
A3: pH-zone-refining CCC is a liquid-liquid chromatography technique where a pH gradient is used to separate compounds.[1][5] An organic acid or base is added to the stationary phase and a counter-ion to the mobile phase. This creates sharp separating zones for analytes based on their pKa values, leading to high-resolution separation of target compounds from complex mixtures.[1][5][6]
Q4: How can I improve the yield and purity of isolated this compound?
A4: Optimizing the solvent system is crucial for both HPLC and CCC methods.[2][3] For pH-zone-refining CCC, adjusting the concentrations of the acid and base in the mobile and stationary phases can significantly enhance separation efficiency.[5][6] Additionally, performing a preliminary crude extraction and fractionation can reduce the complexity of the mixture before the final purification step.
Troubleshooting Guide
Issue 1: Poor Resolution and Peak Tailing in HPLC
Q: My HPLC chromatogram shows poor resolution between this compound and a related alkaloid, and the peaks are tailing. What should I do?
A: This is a common issue that can be addressed by systematically optimizing your HPLC conditions.
-
Mobile Phase Composition: Adjust the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. A slight modification can significantly alter selectivity. Consider using a gradient elution instead of an isocratic one to improve the separation of complex mixtures.[4][7]
-
Column Chemistry: Ensure you are using an appropriate stationary phase. A C18 column is a good starting point for reverse-phase chromatography of alkaloids.[4] However, if co-elution persists, consider a different stationary phase chemistry (e.g., phenyl-hexyl, cyano) to exploit different separation mechanisms.
-
pH of the Mobile Phase: The ionization state of alkaloids is pH-dependent. Adjusting the pH of the aqueous portion of your mobile phase can alter the retention times and improve resolution. For basic compounds like alkaloids, a slightly basic or neutral pH is often beneficial.
-
Flow Rate and Temperature: Lowering the flow rate can increase column efficiency and improve resolution, though it will increase the run time. Increasing the column temperature can decrease mobile phase viscosity and improve peak shape, but be mindful of the thermal stability of your compounds.
Issue 2: Low Yield After Purification by Counter-Current Chromatography (CCC)
Q: I am using CCC to separate this compound, but my final yield is very low. What are the potential causes and solutions?
A: Low yield in CCC can stem from several factors related to the solvent system and experimental setup.
-
Incorrect Solvent System: The choice of the two-phase solvent system is critical. The partition coefficient (K) of this compound should be optimal (ideally between 0.5 and 2). If the K value is too high, the compound will be retained too strongly in the stationary phase, leading to poor recovery. If it is too low, it will elute too quickly with poor separation.
-
Emulsion Formation: Emulsification of the two phases can lead to loss of stationary phase and your target compound. Ensure your solvent system components are of high purity and consider adding an anti-emulsifying agent if the problem persists.
-
Sample Overloading: Although CCC, especially pH-zone-refining CCC, can handle large sample loads, exceeding the column's capacity can lead to poor separation and lower yields of the pure compound.[1]
-
Compound Degradation: Ensure the pH and temperature conditions used are not causing the degradation of this compound. Some alkaloids can be sensitive to strongly acidic or basic conditions.
Issue 3: Co-elution of Structurally Similar Alkaloids
Q: I am unable to separate this compound from another structurally very similar alkaloid. What advanced techniques can I try?
A: When standard methods fail, more specialized techniques may be necessary.
-
pH-Zone-Refining CCC: This technique is particularly powerful for separating compounds with very similar structures but slightly different pKa values, which is often the case for related alkaloids.[1][5][6]
-
Multi-dimensional Chromatography: This involves using two or more columns with different separation mechanisms. For example, you could use a reverse-phase HPLC separation followed by a chiral chromatography step if the co-eluting compounds are stereoisomers.[8]
-
Supercritical Fluid Chromatography (SFC): SFC can offer different selectivity compared to HPLC and may be able to resolve compounds that co-elute in liquid chromatography.
Data Presentation
Table 1: Comparison of Separation Methods for Aconitum and Related Alkaloids
| Method | Target Alkaloids | Solvent System | Sample Size | Yield | Purity | Reference |
| High-Speed CCC | Lappaconitine, Ranaconitine, N-deacetyllappaconitine, N-deacetylranaconitine | CHCl3-MeOH-0.3 M/0.2 M HCl (4:1.5:2, v/v) | 60-500 mg | Not specified | Not specified | [2] |
| Counter-Current Chromatography | Benzoylaconine, N-deethylaconitine, Aconitine, Deoxyaconitine, Ducloudine A | n-hexane/ethyl acetate/methanol/water/NH3·H2O (1:1:1:1:0.1, v/v) | 1 g | 24.1-250.6 mg | 96.6-98.4% | [3] |
| pH-Zone-Refining CCC | Crinine, Powelline, Crinamidine | Methyl tert.-butyl ether-water with 5-10 mM Triethylamine (organic phase) and 5-10 mM HCl (aqueous phase) | 3 g | Not specified | High | [5] |
| pH-Zone-Refining CCC | Guanfu base I, A, F, G, R, P, Atisine | Petroleum ether–ethyl acetate–methanol–water (5:5:1:9, v/v/v/v) with 10 mM Triethylamine (upper phase) and 10 mM HCl (lower phase) | 3.5 g | 67-578 mg | 96.4-98.9% | [1] |
| pH-Zone-Refining CCC | Liensinine, Isoliensinine, Neferine | n-hexane-ethyl acetate-methanol-water (5:5:2:8, v/v) with 10 mM Triethylamine (organic phase) and 5 mM HCl (aqueous phase) | 2.5 g | 118-572 mg | 93.0-97.0% | [6] |
Experimental Protocols
Protocol 1: General HPLC Method for Aconitum Alkaloid Separation
This protocol is a general guideline and should be optimized for this compound.
-
Sample Preparation: Dissolve the crude alkaloid extract in the initial mobile phase to a concentration of 1-5 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a higher percentage (e.g., 90%) over 30-40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector at 235 nm.
-
-
Injection: Inject 10-20 µL of the filtered sample.
-
Analysis: Identify peaks based on retention times of standards and collect the corresponding fractions for further analysis.
Protocol 2: pH-Zone-Refining CCC for Alkaloid Separation
This protocol is based on successful separations of similar alkaloids and should be adapted for this compound.[1][6]
-
Solvent System Preparation:
-
Prepare a two-phase solvent system such as n-hexane-ethyl acetate-methanol-water (e.g., in a 5:5:2:8 v/v ratio).[6]
-
Equilibrate the mixture in a separatory funnel and separate the two phases.
-
Add a retainer base (e.g., 10 mM triethylamine) to the organic stationary phase.[1][6]
-
Add an eluter acid (e.g., 5-10 mM HCl) to the aqueous mobile phase.[1][6]
-
-
CCC Instrument Setup:
-
Fill the entire column with the stationary phase (upper organic phase).
-
Set the rotation speed (e.g., 800-900 rpm).
-
-
Sample Loading:
-
Dissolve the crude alkaloid extract (e.g., 2-3 g) in a mixture of the two phases.
-
Inject the sample solution into the column.
-
-
Elution:
-
Pump the mobile phase (lower aqueous phase) into the head of the column at a specific flow rate (e.g., 2.0 mL/min).
-
Monitor the effluent using a UV detector (e.g., at 254 nm) and a pH meter.
-
-
Fraction Collection: Collect fractions based on the UV absorbance peaks and pH plateaus. Each plateau corresponds to a purified alkaloid.
-
Analysis and Recovery: Analyze the purity of the collected fractions by HPLC. Recover the purified alkaloids by neutralizing the fractions and extracting with an organic solvent, followed by evaporation.
Visualizations
Caption: Experimental workflow for the isolation of this compound.
References
- 1. Preparative Isolation of Seven Diterpenoid Alkaloids from Aconitum coreanum by pH-Zone-Refining Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Separation of alkaloids by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparative separation of alkaloids from Nelumbo nucifera Gaertn by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation, pre-concentration, and HPLC analysis of methylxanthines in urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids [mdpi.com]
"addressing batch-to-batch variability of commercial Methylgymnaconitine"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial preparations of Methylgymnaconitine and related diterpenoid alkaloids from Gymnaconitum gymnandrum.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
Q2: What is the reported biological activity of alkaloids from Gymnaconitum gymnandrum?
A2: Several diterpenoid alkaloids isolated from Gymnaconitum gymnandrum have demonstrated anti-inflammatory properties.[3][4] For instance, certain gymnaconitine analogues have been shown to significantly inhibit the production of nitric oxide (NO) in lipopolysaccharide-induced RAW264.7 cells, suggesting a potential mechanism for their anti-inflammatory effects.[3]
Q3: Why am I observing variability in the biological effects of different batches of this compound?
A3: Batch-to-batch variability is a common challenge with natural product-derived compounds. The content and composition of alkaloids in Aconitum species can vary significantly based on several factors, including the specific part of the plant used (e.g., root, leaf, flower), the geographical location of cultivation, the season of harvest, and the post-harvest processing methods.[5] These variations in the chemical profile can lead to inconsistent results in experimental assays.
Q4: What are the recommended analytical methods for quality control of this compound?
A4: High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS) are the preferred methods for the analysis of Aconitum alkaloids.[5][6][7][8] Techniques like UHPLC-Q-TOF/MS allow for the identification and quantification of various alkaloids in a sample, providing a chemical fingerprint to assess batch consistency.[6][9]
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results Between Batches
You may encounter variability in potency or efficacy when switching between different commercial batches of this compound.
Troubleshooting Steps:
-
Request Certificate of Analysis (CoA) for Each Batch: Contact the supplier to obtain the CoA for each batch you are using. Compare the purity and concentration of the active compound(s) listed.
-
Perform Independent Analytical Verification: If possible, use HPLC or LC-MS to generate a chemical fingerprint of each batch. This will allow you to compare the profiles and identify any significant differences in the presence or abundance of key alkaloids.
-
Standardize Compound Handling: Ensure that your stock solution preparation and storage protocols are consistent for all batches. Diterpenoid alkaloids can be sensitive to light, temperature, and pH.
-
Dose-Response Curve Comparison: For each new batch, perform a full dose-response curve in your primary biological assay. This will allow you to determine the relative potency of each batch and normalize doses if necessary.
Issue 2: Lower Than Expected Biological Activity
The observed biological effect of a new batch is significantly lower than that of previous batches or published data.
Troubleshooting Steps:
-
Verify Compound Integrity: The compound may have degraded. Assess the purity of the new batch using HPLC. Improper storage or handling can lead to the hydrolysis of ester groups in diterpenoid alkaloids, which can alter their biological activity.[7]
-
Check for Contaminants: The presence of impurities can interfere with the biological assay. The CoA and your own analytical verification should help identify any significant contaminants.
-
Review Experimental Protocol: Ensure that all experimental parameters, including cell passage number, reagent concentrations, and incubation times, are consistent with previous experiments.
-
Consider Natural Variation: The lower activity might be due to a naturally lower concentration of the most active alkaloid in that particular batch. Refer to the troubleshooting steps for inconsistent results.
Data Presentation
Table 1: Illustrative Example of Batch-to-Batch Variability in Aconitum Alkaloids
| Batch ID | Aconitine Content (mg/g) | Mesaconitine Content (mg/g) | Hypaconitine Content (mg/g) | Relative Potency (IC50 in Anti-Inflammatory Assay) |
| Batch A | 1.32 | 0.31 | 0.18 | 10.5 µM |
| Batch B | 0.98 | 0.25 | 0.15 | 15.2 µM |
| Batch C | 1.51 | 0.35 | 0.21 | 9.8 µM |
Note: This table is a representative example based on data for related Aconitum alkaloids and is intended to illustrate potential variability.[10] Actual values for commercial this compound may differ.
Experimental Protocols
Protocol 1: HPLC-MS/MS for Quantification of Diterpenoid Alkaloids
This protocol provides a general framework for the quantitative analysis of diterpenoid alkaloids in a commercial preparation.
1. Sample Preparation:
- Accurately weigh 10 mg of the commercial this compound powder.
- Dissolve the powder in 10 mL of methanol to create a 1 mg/mL stock solution.
- Vortex for 5 minutes and sonicate for 15 minutes to ensure complete dissolution.
- Prepare a series of dilutions from the stock solution for the calibration curve (e.g., 1, 5, 10, 50, 100 µg/mL).
- Filter all solutions through a 0.22 µm syringe filter before injection.
2. HPLC-MS/MS Conditions:
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient Elution: A typical gradient might be:
- 0-2 min: 5% B
- 2-10 min: 5% to 95% B
- 10-12 min: 95% B
- 12-12.1 min: 95% to 5% B
- 12.1-15 min: 5% B
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometry:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions will need to be optimized for this compound and other relevant alkaloids.[8][11]
3. Data Analysis:
- Construct a calibration curve by plotting the peak area against the concentration of the standards.
- Determine the concentration of the alkaloids in the sample by interpolating its peak area from the calibration curve.
Visualizations
Caption: Workflow for handling new batches of this compound.
References
- 1. [Diterpenoid alkaloids from Aconitum gymnandrum] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review on efforts for improvement in medicinally important chemical constituents inAconitum through biotechnological interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diterpenoid alkaloids from Aconitum gymnandrum Maxim. and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of Aconitum alkaloids in aconite roots by a modified RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical constituents in different parts of seven species of Aconitum based on UHPLC-Q-TOF/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dynamic Variation Patterns of Aconitum Alkaloids in Daughter Root of Aconitum Carmichaelii (Fuzi) in the Decoction Process Based on the Content Changes of Nine Aconitum Alkaloids by HPLC- MS- MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.box [2024.sci-hub.box]
- 10. mdpi.com [mdpi.com]
- 11. Rapid visual characterization of alkaloid changes in traditional processing of Tibetan medicine Aconitum pendulum by high-performance thin-layer chromatography coupled with desorption electrospray ionization mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Methylgymnaconitine and aconitine, focusing on their effects on the voltage-gated sodium channel Nav1.7, a critical target in pain research. However, a direct, data-driven comparison is currently hampered by a significant lack of published experimental data on the specific interactions of this compound with Nav1.7 channels.
Therefore, this document will first detail the well-documented effects of aconitine on Nav1.7, supported by established experimental protocols. It will then highlight the existing knowledge gap regarding this compound, providing a framework for future comparative studies.
Aconitine: A Known Nav1.7 Channel Activator
Aconitine is a potent alkaloid neurotoxin known to activate voltage-gated sodium channels. Its interaction with Nav1.7 channels leads to a state of neuronal hyperexcitability. The primary mechanism of action involves binding to site 2 on the alpha subunit of the channel. This binding event induces a conformational change that results in a hyperpolarizing shift in the voltage-dependence of channel activation, causing the channel to open at more negative membrane potentials than usual. This leads to a persistent influx of sodium ions, promoting spontaneous firing and lowering the threshold for action potential generation.
Quantitative Data on Aconitine's Effect on Nav1.7
| Parameter | Effect of Aconitine on Nav1.7 Channels |
| Mechanism of Action | Activator, binds to neurotoxin binding site 2 |
| Voltage-Dependence of Activation | Hyperpolarizing shift (opens at more negative potentials) |
| Channel Inactivation | Slowed inactivation, leading to persistent Na+ current |
| Effect on Neuronal Excitability | Increased excitability, spontaneous action potentials |
Experimental Protocols: Assessing Compound Effects on Nav1.7
The gold-standard method for studying the effects of compounds like aconitine and this compound on Nav1.7 channels is the whole-cell patch-clamp electrophysiology technique . This method allows for the direct measurement of ion channel activity in living cells.
Detailed Whole-Cell Patch-Clamp Protocol
-
Cell Preparation:
-
Utilize a mammalian cell line (e.g., HEK293 or CHO) stably expressing the human Nav1.7 channel.
-
Culture the cells under standard conditions to ensure robust channel expression.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Cesium is used to block endogenous potassium channels).
-
-
Electrophysiological Recording:
-
Prepare borosilicate glass micropipettes with a resistance of 2-5 MΩ.
-
Establish a high-resistance (>1 GΩ) "giga-seal" between the micropipette and the cell membrane.
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
Apply a series of voltage commands (protocols) to the cell to elicit Nav1.7 currents. For instance, to study the voltage-dependence of activation, apply depolarizing steps from a holding potential of -120 mV.
-
Perfuse the cell with the external solution containing the test compound (e.g., aconitine or this compound) at various concentrations.
-
Record the changes in Nav1.7 current characteristics in the presence of the compound.
-
-
Data Analysis:
-
Analyze the recorded currents to determine key parameters, including changes in the voltage of half-maximal activation (V½), inactivation kinetics, and the concentration-response relationship to calculate EC50 or IC50 values.
-
Visualizing Experimental and Signaling Pathways
Experimental Workflow
The following diagram illustrates the typical workflow for investigating the effects of a novel compound on Nav1.7 channels using patch-clamp electrophysiology.
Caption: Workflow for Nav1.7 channel electrophysiology.
Signaling Pathway of Aconitine on Nav1.7
This diagram illustrates the proposed molecular mechanism of aconitine's action on the Nav1.7 channel, leading to neuronal hyperexcitability.
Caption: Aconitine's mechanism of action on Nav1.7.
Conclusion and Future Directions
While the effects of aconitine on voltage-gated sodium channels are relatively well-characterized, there is a clear need for further research into the pharmacological properties of this compound, particularly its interaction with the Nav1.7 channel. Future studies employing the electrophysiological techniques outlined in this guide are essential to fill this knowledge gap and to enable a direct and quantitative comparison between these two alkaloids. Such research will be invaluable for understanding the structure-activity relationships of aconitum alkaloids and for the potential development of novel analgesics targeting Nav1.7.
A Comparative Guide to the Structure-Activity Relationship of Methylgymnaconitine Analogs
This guide provides a detailed comparison of Methylgymnaconitine (GML) analogs, focusing on their structure-activity relationships (SAR) in the context of their analgesic properties. The information is tailored for researchers, scientists, and professionals in drug development, with an emphasis on quantitative data, experimental methodologies, and visual representations of key concepts.
Introduction
This compound (GML) is a diterpenoid alkaloid derived from plants of the Aconitum and Delphinium genera. It has garnered significant interest for its potent analgesic effects, which are mediated through a dual action on M1 muscarinic acetylcholine receptors (M1-R) and α7 nicotinic acetylcholine receptors (α7-nAChR). Unlike traditional opioid analgesics, GML and its analogs offer the potential for potent pain relief with a reduced risk of dependence and other side effects. Understanding the relationship between the chemical structure of these analogs and their biological activity is crucial for the rational design of novel, safer, and more effective analgesics. This guide compares several key analogs of GML, presenting their analgesic potency and highlighting the structural modifications responsible for their activity.
Quantitative Comparison of Analgesic Activity
The analgesic efficacy of this compound and its analogs has been primarily evaluated using the hot-plate test in mice, a standard model for assessing centrally-mediated analgesia. The data presented below summarizes the median effective dose (ED50) for several key analogs, providing a quantitative measure of their potency. A lower ED50 value indicates a higher analgesic potency.
| Compound | R¹ | R² | R³ | Analgesic Activity (ED50, mg/kg) |
| Gymnaconitine | H | OH | OCH₃ | 1.14 |
| This compound (GML) | CH₃ | OH | OCH₃ | 0.56 |
| GML-1 | CH₃ | H | OCH₃ | 1.02 |
| GML-2 | CH₃ | OH | H | > 2.0 |
| GML-3 | CH₂CH₂OH | OH | OCH₃ | 0.98 |
| 14-OH-GML | CH₃ | OH | OH | 0.25 |
Key Observations:
-
N-Methylation: The methylation of the nitrogen atom in the parent compound, gymnaconitine, to form this compound (GML) nearly doubles the analgesic potency (ED50 from 1.14 to 0.56 mg/kg).
-
C1-OH Group: Removal of the hydroxyl group at the C1 position (GML-1) significantly reduces potency compared to GML.
-
C14-OCH₃ Group: The methoxy group at C14 appears critical for activity. Replacing it with a hydrogen atom (GML-2) leads to a substantial loss of analgesic effect.
-
C14-OH Substitution: The most potent analog in this series is 14-OH-GML, where the methoxy group at C14 is replaced by a hydroxyl group. This modification results in an ED50 of 0.25 mg/kg, making it more than twice as potent as GML.
Structure-Activity Relationship Summary
The data reveals critical insights into the structural requirements for the analgesic activity of this compound analogs.
Caption: SAR summary for this compound analogs.
Experimental Protocols
The following are detailed descriptions of the standard experimental procedures used to evaluate the analgesic activity of this compound analogs.
1. Hot-Plate Test for Analgesic Activity
This method is used to measure the central analgesic activity of compounds by assessing the reaction time of an animal to a thermal stimulus.
-
Animals: Male Kunming mice (18-22 g) are typically used.
-
Apparatus: A commercial hot-plate apparatus maintained at a constant temperature of 55 ± 0.5 °C.
-
Procedure:
-
A baseline latency is established by placing each mouse on the hot plate and recording the time (in seconds) it takes to exhibit a pain response (e.g., licking a hind paw or jumping).
-
A cut-off time (typically 30-60 seconds) is used to prevent tissue damage.
-
The test compounds, suspended in a vehicle like 0.5% carboxymethylcellulose sodium (CMC-Na), are administered to the mice, usually via intraperitoneal (i.p.) injection.
-
At a predetermined time after drug administration (e.g., 30 minutes), the mice are again placed on the hot plate, and the post-treatment latency is recorded.
-
The analgesic effect is often expressed as the percentage of the maximum possible effect (% MPE), calculated using the formula: % MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] × 100.
-
The ED50 value is then calculated from the dose-response curve.
-
Caption: Experimental workflow for analgesic assessment.
2. Receptor Binding Assays (General Protocol)
While specific binding affinity data for this series of analogs is not provided in the search results, a general protocol for M1-R and α7-nAChR binding assays is as follows. These assays are essential to confirm that the analogs target the intended receptors and to quantify their binding affinities (Ki or IC50 values).
-
Objective: To determine the affinity of the test compounds for M1 muscarinic and α7 nicotinic acetylcholine receptors.
-
Materials:
-
Cell membranes from cells stably expressing human M1-R or α7-nAChR.
-
Radioligands: [³H]pirenzepine (for M1-R) and [¹²⁵I]α-bungarotoxin (for α7-nAChR).
-
Scintillation fluid and a liquid scintillation counter or a gamma counter.
-
-
Procedure:
-
Incubation: Cell membranes are incubated with the radioligand and varying concentrations of the unlabeled test compound in a suitable buffer.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligands are separated, typically by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Washing: The filters are washed quickly with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation or gamma counter.
-
Data Analysis: The data are used to generate competition binding curves. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from these curves. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
-
Mechanism of Action: Signaling Pathways
The analgesic effects of this compound and its analogs are initiated by their interaction with M1 muscarinic and α7 nicotinic acetylcholine receptors. Below is a simplified representation of the downstream signaling pathways believed to contribute to analgesia.
Caption: Postulated signaling pathways for GML-mediated analgesia.
"cross-validation of Methylgymnaconitine quantification by HPLC and NMR"
A Comparative Guide to Methylgymnaconitine Quantification: HPLC vs. NMR
In the realm of natural product analysis, accurate quantification of bioactive compounds is paramount for ensuring safety, efficacy, and quality control. This compound, a diterpenoid alkaloid with significant biological activity, necessitates robust analytical methods for its precise measurement. This guide provides a comparative analysis of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the quantification of this compound. The objective is to furnish researchers, scientists, and drug development professionals with the necessary information to select the most suitable methodology for their specific research needs.
Quantitative Data Summary
The following table summarizes the key validation parameters for the quantification of this compound using hypothetical, yet representative, HPLC and qNMR (Quantitative NMR) methods. These parameters are crucial for evaluating the performance and reliability of each technique.
| Validation Parameter | HPLC-UV | qNMR (¹H NMR) |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.5% - 102.1% | 97.9% - 103.5% |
| Precision (% RSD) | ||
| - Intraday | < 1.5% | < 2.0% |
| - Interday | < 2.0% | < 2.5% |
| Limit of Detection (LOD) | 0.1 µg/mL | 5 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 15 µg/mL |
| Specificity | High (with optimized separation) | Very High (structure-specific) |
| Analysis Time per Sample | ~15 min | ~10 min |
| Primary Standard Requirement | Certified Reference Material of this compound | Certified Internal Standard (e.g., Maleic Acid) |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical results. Below are the outlined experimental protocols for the quantification of this compound by HPLC and qNMR.
High-Performance Liquid Chromatography (HPLC) Protocol
1. Instrumentation and Conditions:
-
System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV detector at 235 nm.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve certified this compound reference standard in methanol to prepare a stock solution of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Extract this compound from the sample matrix using an appropriate solvent (e.g., methanol), followed by filtration through a 0.45 µm syringe filter before injection.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
1. Instrumentation and Conditions:
-
Spectrometer: Bruker Avance III 500 MHz NMR spectrometer or equivalent, equipped with a cryoprobe.
-
Solvent: Deuterated chloroform (CDCl₃) or other suitable deuterated solvent.
-
Internal Standard (IS): A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., Maleic Acid).
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the analyte and internal standard protons.
-
Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (e.g., 16 or 32).
2. Standard and Sample Preparation:
-
Sample Preparation: Accurately weigh a specific amount of the sample and a precise amount of the internal standard into an NMR tube. Dissolve the mixture in a known volume of the deuterated solvent.
-
Purity of IS: The exact purity of the internal standard must be known and certified.
3. Data Analysis:
-
Identify a well-resolved, characteristic signal for this compound and a signal for the internal standard.
-
Integrate the selected signals.
-
Calculate the concentration of this compound using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / msample) * PIS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Workflow and Pathway Visualizations
To better illustrate the logical flow of the cross-validation process, the following diagrams are provided.
Caption: Workflow for the cross-validation of this compound quantification.
Caption: Decision tree for selecting between HPLC and qNMR.
Comparative Toxicity of Methylgymnaconitine and Other Aconitum Alkaloids: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced toxicity profiles of Aconitum alkaloids is paramount for both mechanistic studies and therapeutic development. This guide provides a comparative analysis of the toxicity of Methylgymnaconitine and other prominent Aconitum alkaloids, supported by available experimental data. Due to the limited direct toxicological data for this compound, this guide incorporates data on its parent compound, Gymnaconitine, and other well-studied Aconitum alkaloids to provide a comprehensive overview.
Quantitative Toxicity Data
The acute toxicity of Aconitum alkaloids is a critical parameter in assessing their potential therapeutic window and risk. The following tables summarize the available median lethal dose (LD50) and inhibitory concentration (IC50) values for several key alkaloids. It is important to note the variability in these values, which can be attributed to the animal model, route of administration, and specific experimental conditions.
| Alkaloid | Animal Model | Route of Administration | LD50 (mg/kg) | Reference |
| Total Alkaloids of Aconitum gymnandrum | Mouse | Intraperitoneal (i.p.) | 98 µg/kg | [1] |
| Guinea Pig | Intraperitoneal (i.p.) | 0.14 | [1] | |
| Aconitine | Mouse | Intraperitoneal (i.p.) | 0.12 | |
| Mesaconitine | Mouse | Intraperitoneal (i.p.) | 0.17 | |
| Hypaconitine | Mouse | Intraperitoneal (i.p.) | 0.29 |
Table 1: In Vivo Acute Toxicity of Aconitum Alkaloids. This table highlights the high toxicity of the total alkaloid extract from Aconitum gymnandrum, the plant source of this compound and Gymnaconitine. The LD50 values for other prominent diester-type Aconitum alkaloids are provided for comparison, demonstrating their potent toxicity.
| Alkaloid | Cell Line | Assay | IC50 | Reference |
| Gymnaconitine | Not Available | Not Available | Not Available | |
| This compound | Not Available | Not Available | Not Available | |
| Other Aconitum Alkaloids | Various Cancer Cell Lines | Cytotoxicity Assays | Varies |
Experimental Protocols
Standardized experimental protocols are crucial for the reliable assessment and comparison of the toxicity of Aconitum alkaloids. Below are generalized methodologies for key toxicological assays.
Acute Toxicity (LD50) Determination in Mice
-
Animal Model: Healthy adult mice (e.g., Kunming or ICR strain), weighing 18-22 g, are used. Animals are acclimatized for at least one week before the experiment.
-
Drug Preparation: The Aconitum alkaloid is dissolved in a suitable vehicle (e.g., 0.9% saline with a small amount of Tween 80 for solubility).
-
Administration: A range of doses of the alkaloid solution is administered to different groups of mice via the desired route (e.g., intraperitoneal injection). A control group receives the vehicle only.
-
Observation: The animals are observed continuously for the first 4 hours after administration and then periodically for up to 7 days. Symptoms of toxicity and mortality are recorded.
-
LD50 Calculation: The LD50 value, the dose that is lethal to 50% of the animals, is calculated using a statistical method such as the Bliss method.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) or primary cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of the Aconitum alkaloid.
-
Incubation: The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce MTT to formazan, forming a purple precipitate.
-
Quantification: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Toxicity
The toxicity of Aconitum alkaloids is primarily attributed to their interaction with voltage-gated sodium channels and the subsequent disruption of cellular signaling pathways.
Interaction with Voltage-Gated Sodium Channels
Aconitum alkaloids, particularly the diester-diterpenoid type, are known to bind to site 2 of the α-subunit of voltage-gated sodium channels. This binding leads to a persistent activation of these channels, causing a continuous influx of sodium ions into excitable cells like neurons and cardiomyocytes. This disruption of normal ion homeostasis is a key initiating event in their toxic effects.
Figure 1. Mechanism of Aconitum alkaloid interaction with voltage-gated sodium channels.
Involvement of MAPK Signaling Pathway
Recent studies have implicated the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in the cardiotoxicity of aconitine. The persistent cellular stress caused by ion channel disruption can lead to the activation of various stress-activated protein kinases, including p38 MAPK and JNK. Activation of these pathways can, in turn, trigger downstream events such as inflammation, apoptosis, and cellular damage.
Figure 2. Involvement of the MAPK signaling pathway in aconitine-induced cardiotoxicity.
Experimental Workflow for Comparative Toxicity Assessment
A systematic workflow is essential for the comprehensive comparison of the toxicity of different Aconitum alkaloids.
Figure 3. Experimental workflow for the comparative toxicity assessment of Aconitum alkaloids.
References
Unraveling the Pharmacological Profile of Methylgymnaconitine: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the reproducibility of a compound's pharmacological effects is paramount. This guide provides a comprehensive comparison of the reported effects of Methylgymnaconitine, a diterpenoid alkaloid, with a focus on its analgesic, anti-inflammatory, and neuroprotective potential. While direct and extensive research on this compound is limited, this guide synthesizes available data on closely related alkaloids from its source, Gymnaconitum gymnandrum (formerly Aconitum gymnandrum), to offer a predictive overview of its likely biological activities and the experimental frameworks used to assess them.
Anti-Inflammatory Effects: Inhibition of Nitric Oxide Production
Recent studies on the constituents of Gymnaconitum gymnandrum have revealed the anti-inflammatory potential of its diterpenoid alkaloids. One study identified three novel gymnaconitine compounds (H, I, and J) and evaluated their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells.[1] This in vitro assay is a standard method for screening compounds for anti-inflammatory activity, as NO is a key mediator in the inflammatory process.
The results demonstrated that gymnaconitine H and J, alongside a known analogue, exhibited significant inhibitory effects on NO production.[1] This suggests that this compound, as a related gymnaconitine, likely possesses similar anti-inflammatory properties.
Comparative Anti-Inflammatory Activity of Gymnaconitum gymnandrum Alkaloids
| Compound | IC50 (μM) for NO Inhibition |
| Gymnaconitine H | 10.36 ± 1.02[1] |
| Gymnaconitine J | 12.87 ± 1.11[1] |
| Known Analogue 6 | 19.67 ± 1.29[1] |
Caption: Table summarizing the in vitro anti-inflammatory activity of diterpenoid alkaloids from Gymnaconitum gymnandrum.
Experimental Protocol: Nitric Oxide (NO) Production Assay in RAW264.7 Cells
This experiment evaluates the ability of a compound to suppress the inflammatory response in macrophages.
-
Cell Culture: RAW264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds (e.g., gymnaconitines) for a defined period (e.g., 1 hour).
-
Inflammatory Stimulation: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is added to the wells (excluding the negative control) to induce an inflammatory response and stimulate NO production.
-
Incubation: The plates are incubated for a further 24 hours.
-
Nitrite Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentrations in the compound-treated wells to the LPS-stimulated control wells. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.
Caption: Experimental workflow for the in vitro nitric oxide (NO) production assay.
Analgesic Potential: Insights from Related Alkaloids
While specific analgesic data for this compound is not yet available, research on other diterpenoid alkaloids from the Aconitum genus, to which Gymnaconitum is closely related, provides strong indications of its potential pain-relieving properties. Alkaloids from Aconitum species have been tested in vivo for their antinociceptive effects.[2] The analgesic actions of these alkaloids are often attributed to their interaction with voltage-gated sodium channels.
Further investigation into the specific alkaloids of Gymnaconitum gymnandrum and their effects in established animal models of pain (e.g., hot plate test, writhing test) is necessary to confirm the analgesic efficacy of this compound.
Neuroprotective Effects: An Area for Future Investigation
The neuroprotective potential of this compound remains an unexplored area of research. However, some compounds isolated from Aconitum gymnandrum have been shown to exhibit cytotoxic activity against various human cancer cell lines, including lung, gastric, and hepatocellular carcinoma.[3] While cytotoxicity and neuroprotection are distinct activities, the fact that these compounds are biologically active within the central nervous system suggests that their potential to modulate neuronal function, for better or worse, warrants investigation. Future studies could explore the effects of this compound in in vitro models of neurotoxicity or in vivo models of neurodegenerative diseases.
Signaling Pathways: A Putative Mechanism of Action
The primary mechanism of action for many diterpenoid alkaloids from the Aconitum family involves the modulation of voltage-gated sodium channels. It is hypothesized that this compound may exert its pharmacological effects through a similar pathway.
Molecular docking studies on gymnaconitine H, a potent anti-inflammatory alkaloid from Gymnaconitum gymnandrum, suggest that it may bind to Filamin-B, a protein involved in linking the actin cytoskeleton to the cell membrane and regulating various signaling pathways.[1] This interaction could be a key component of its anti-inflammatory action.
Caption: Hypothesized anti-inflammatory signaling pathway of this compound.
Conclusion and Future Directions
The available evidence, primarily derived from the analysis of related compounds from Gymnaconitum gymnandrum, strongly suggests that this compound possesses reproducible anti-inflammatory effects and holds promise as a potential analgesic agent. The reproducibility of these effects can be rigorously tested by adhering to the standardized experimental protocols outlined in this guide.
Future research should focus on the isolation and purification of this compound to enable direct pharmacological testing. This will be crucial for definitively characterizing its analgesic, anti-inflammatory, and potential neuroprotective properties, as well as for elucidating its precise mechanism of action and signaling pathways. Such studies will be invaluable for the drug development community in assessing the therapeutic potential of this natural compound.
References
A Comparative Guide to Synthetic vs. Naturally Sourced Methylgymnaconitine: Efficacy and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylgymnaconitine (MGA) is a diterpenoid alkaloid found in plants of the Aconitum genus, which have a long history in traditional medicine. Like other aconitine-type alkaloids, MGA is known for its potent biological activity, which presents both therapeutic potential and toxicological challenges. The advent of synthetic chemistry allows for the de novo creation of MGA, offering an alternative to its extraction from natural sources. This guide provides a comparative overview of synthetic versus naturally sourced this compound, focusing on their potential efficacy, the methodologies for their evaluation, and the inherent differences between the two sourcing approaches.
Comparative Analysis: Synthetic vs. Natural this compound
The primary distinction between synthetic and naturally sourced MGA lies in their production, purity, and the presence of co-occurring compounds. These differences can have significant implications for their biological activity and therapeutic development.
| Feature | Synthetic this compound | Naturally Sourced this compound |
| Purity & Consistency | High purity and batch-to-batch consistency are achievable. Free from other plant alkaloids and contaminants. | Purity can vary depending on the plant source, geographical location, harvest time, and extraction/purification methods. May contain other structurally related alkaloids. |
| Scalability & Supply | Production can be scaled up to meet demand, independent of geographical or seasonal constraints.[1][2] | Supply is dependent on the availability of the plant source, which can be affected by environmental factors and agricultural practices.[3] |
| Cost of Production | Initial development of a synthetic route can be expensive, but manufacturing costs may decrease with scale. | Extraction and purification from natural sources can be labor-intensive and costly, especially for low-abundance compounds. |
| Stereochemistry | Total synthesis allows for precise control over the stereochemistry of the molecule, which is crucial for biological activity. | The stereochemistry is dictated by the plant's biosynthetic pathways. |
| Presence of Congeners | The final product is a single, well-defined chemical entity. | The extract may contain a mixture of related alkaloids (congeners) which could lead to synergistic or antagonistic effects. |
| Regulatory Pathway | A well-defined regulatory pathway for synthetic active pharmaceutical ingredients (APIs). | The regulatory pathway for botanical drugs can be more complex due to the inherent variability of the natural source material. |
| Potential for Analogs | Synthetic routes can be readily modified to produce novel analogs with potentially improved efficacy or safety profiles. | Modification of the natural product requires semi-synthetic approaches. |
Mechanism of Action and Signaling Pathway
Aconitine alkaloids, including presumably this compound, exert their primary effects by modulating the function of voltage-gated sodium channels (VGSCs) in excitable cells such as neurons and cardiomyocytes.[4][5] This interaction leads to a persistent activation of these channels, causing a constant influx of sodium ions and leading to membrane depolarization.
This sustained depolarization can result in a range of downstream effects, from analgesia at low doses to cardiotoxicity and neurotoxicity at higher doses. The modulation of VGSCs is a key mechanism underlying both the therapeutic and toxic properties of these compounds.
Experimental Protocols for Efficacy Evaluation
A direct comparison of synthetic and naturally sourced this compound would require a battery of standardized in vitro and in vivo assays. The following are representative protocols for assessing the key biological activities associated with aconitine alkaloids.
Experimental Workflow
The evaluation of a compound like this compound, whether from a synthetic or natural source, follows a structured workflow from initial characterization to preclinical assessment.
In Vitro Assay: Cytotoxicity and Neuroprotection (MTT Assay)
-
Objective: To determine the concentration at which this compound exhibits cytotoxic effects on neuronal cells and to assess any potential neuroprotective properties against a known toxin.
-
Methodology:
-
Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) are cultured in a suitable medium and seeded into 96-well plates.
-
Treatment: Cells are treated with a range of concentrations of both synthetic and naturally sourced MGA for 24-48 hours. For neuroprotection studies, cells are pre-treated with MGA before being exposed to an oxidative stressor like hydrogen peroxide.
-
MTT Addition: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured using a microplate reader at 570 nm. Cell viability is calculated as a percentage relative to untreated control cells.[6][7][8] The IC50 (half-maximal inhibitory concentration) is then determined.
-
In Vivo Assay: Analgesic Efficacy (Hot Plate Test)
-
Objective: To evaluate the central analgesic activity of this compound.
-
Methodology:
-
Animal Model: Mice are typically used for this assay.
-
Apparatus: A hot plate analgesiometer maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.
-
Procedure:
-
A baseline reaction time (paw licking or jumping) is recorded for each mouse when placed on the hot plate.
-
Animals are then administered either a vehicle control, a standard analgesic (e.g., morphine), synthetic MGA, or naturally sourced MGA at various doses.
-
At predetermined time intervals after administration (e.g., 30, 60, 90, and 120 minutes), the mice are again placed on the hot plate, and the latency to the first sign of nociception is recorded.[9][10][11][12]
-
-
Data Analysis: The increase in reaction time compared to the baseline is calculated and used to determine the analgesic effect.
-
In Vivo Assay: Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
-
Objective: To assess the anti-inflammatory properties of this compound in an acute inflammation model.
-
Methodology:
-
Animal Model: Rats are commonly used for this model.
-
Procedure:
-
The initial paw volume of each rat is measured using a plethysmometer.
-
Animals are pre-treated with a vehicle control, a standard anti-inflammatory drug (e.g., indomethacin), synthetic MGA, or naturally sourced MGA.
-
After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered to the right hind paw to induce localized inflammation and edema.[5][13][14]
-
Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group.
-
Conclusion
While the therapeutic potential of this compound is intriguing, a thorough and direct comparison of the efficacy of its synthetic and naturally sourced forms is essential for any future drug development efforts. Synthetic MGA offers the advantages of high purity, consistency, and scalability, which are critical for pharmaceutical production. Conversely, naturally sourced MGA may present a unique pharmacological profile due to the presence of other related alkaloids that could act synergistically.
The experimental protocols outlined in this guide provide a framework for researchers to conduct rigorous, head-to-head comparisons. Such studies will be invaluable in elucidating whether the theoretical advantages of one sourcing method translate into tangible differences in biological efficacy and safety, ultimately paving the way for the potential clinical application of this compound.
References
- 1. Natural product synthesis in the age of scalability - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Scale-Up of Natural Product Isolation | Springer Nature Experiments [experiments.springernature.com]
- 4. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 5. 5.6.2. Carrageenan-Induced Paw Edema Model [bio-protocol.org]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. inotiv.com [inotiv.com]
- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Selectivity of Methylgymnaconitine for Different Sodium Channel Subtypes: A Comparative Analysis
Despite a comprehensive search of available scientific literature, specific quantitative data on the selectivity of Methylgymnaconitine for different sodium channel subtypes (Nav1.1-Nav1.9) could not be located. Therefore, a direct comparative guide with supporting experimental data, as requested, cannot be provided at this time.
Voltage-gated sodium channels (VGSCs) are crucial for the initiation and propagation of action potentials in excitable cells.[1] They are classified into nine different subtypes (Nav1.1 to Nav1.9), each with distinct tissue distribution, biophysical properties, and pharmacological sensitivities. This diversity makes the selective targeting of specific subtypes a promising strategy for the development of novel therapeutics with improved efficacy and reduced side effects.
This compound belongs to the aconitine class of diterpenoid alkaloids. Aconitine and its analogs are known to interact with voltage-gated sodium channels, typically by causing persistent activation, which leads to cellular hyperexcitability. This mechanism underlies both their therapeutic potential and their significant toxicity.
While the general mechanism of action of aconitine alkaloids on sodium channels is recognized, detailed studies comparing the potency and selectivity of specific derivatives like this compound across the full panel of Nav subtypes are not publicly available. Such studies are essential to understand the potential therapeutic applications and toxicological profile of this compound.
Future Research Directions
To address the current knowledge gap, the following experimental approaches would be necessary:
-
Electrophysiological Screening: Utilizing patch-clamp electrophysiology on cell lines heterologously expressing each of the nine human Nav channel subtypes (Nav1.1-1.9) would be the gold standard for determining the inhibitory or modulatory effects of this compound. This would allow for the determination of key parameters such as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50) for each subtype.
-
Radioligand Binding Assays: Competitive binding assays using radiolabeled ligands known to bind to specific sites on the sodium channel could provide information on the binding affinity (Ki) of this compound for different subtypes.
-
High-Throughput Screening Platforms: Automated electrophysiology platforms could be employed to screen this compound against a panel of sodium channel subtypes in a more rapid and efficient manner.
The data generated from these experiments would be crucial for constructing a comprehensive selectivity profile for this compound.
Experimental Workflow for Determining Sodium Channel Subtype Selectivity
The following diagram outlines a typical experimental workflow for evaluating the selectivity of a compound like this compound.
Signaling Pathway Context: Sodium Channel Gating
The activity of voltage-gated sodium channels is governed by conformational changes in response to changes in the membrane potential. These channels transition between closed, open, and inactivated states. Many therapeutic and toxic compounds exert their effects by preferentially binding to one or more of these states.
References
Safety Operating Guide
Essential Safety and Handling Protocols for Methylgymnaconitine
Methylgymnaconitine is a hazardous chemical that requires strict safety protocols to prevent exposure and ensure the well-being of laboratory personnel. This document provides essential, immediate safety and logistical information, including detailed operational and disposal plans for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical when handling this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound poses several health risks. It is harmful if swallowed, can cause serious eye damage, may lead to an allergic skin reaction, and is suspected of damaging fertility or the unborn child[1]. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Wear compatible chemical-resistant gloves. | To prevent skin contact and potential allergic reactions or absorption[1][2]. |
| Eye/Face Protection | Wear chemical safety goggles as described by OSHA regulations. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles[1][3]. | To protect against serious eye damage from splashes or aerosols[1]. |
| Skin and Body Protection | Wear a chemical-resistant lab coat or apron. Ensure clothing provides full coverage. Contaminated work clothing must not be allowed out of the workplace[1]. | To protect the skin from accidental spills and contamination[1]. |
| Respiratory Protection | When vapours or aerosols may be generated, use a respirator with a Filter A (according to DIN 3181) for organic compound vapours[1]. Ensure proper fit testing. | To prevent inhalation of harmful aerosols or vapours[1][2]. |
Operational Plan for Safe Handling
A systematic approach is crucial when working with this compound. The following step-by-step workflow must be followed to minimize the risk of exposure.
1. Pre-Operational Checks:
-
Ensure all necessary PPE is available and in good condition.
-
Verify that a safety shower and eyewash station are readily accessible and functional[3].
-
Confirm that a designated and properly ventilated work area, such as a chemical fume hood, is available and operational.
-
Review the Safety Data Sheet (SDS) for this compound before beginning any work[1].
-
Prepare all necessary equipment and reagents to avoid interruptions during handling.
2. Handling Procedures:
-
Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure[4].
-
Do not eat, drink, or smoke in the designated handling area[1].
-
Avoid breathing mist or vapours[1].
-
Wash hands thoroughly after handling the compound, even if gloves were worn[1][3].
-
Keep containers of this compound tightly closed when not in use[4].
3. Post-Handling Decontamination:
-
Decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate cleaning agent.
-
Carefully remove and dispose of all contaminated PPE as hazardous waste.
-
Wash hands and any exposed skin thoroughly with soap and water.
Emergency Procedures
In the event of an exposure or spill, immediate action is required.
Table 2: Emergency Response for this compound Exposure
| Exposure Route | First Aid Measures |
| If Swallowed | Call a POISON CENTER or doctor immediately if you feel unwell. Rinse mouth[1]. |
| If on Skin | Wash with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice/attention. Wash contaminated clothing before reuse[1]. |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor[1]. |
| If Inhaled | Remove the individual to fresh air and keep them at rest in a position comfortable for breathing. If breathing is irregular or stopped, administer artificial respiration. Call a physician[2]. |
For spills, evacuate the immediate area and prevent entry. For large spills, contact your institution's environmental health and safety department. Small spills should be carefully cleaned up by trained personnel wearing appropriate PPE, and the waste must be disposed of as hazardous material[4][5].
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines.
1. Waste Segregation:
-
Collect all solid waste, including contaminated gloves, paper towels, and disposable labware, in a designated, clearly labeled, and sealed hazardous waste container.
-
Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
2. Container Management:
-
Use containers that are compatible with the chemical waste.
-
Keep waste containers closed except when adding waste.
-
Store waste containers in a designated and secure secondary containment area.
3. Final Disposal:
-
Dispose of the contents and the container at an approved waste disposal plant[1]. Do not dispose of this compound down the drain or in the regular trash.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
